7-Bromo-5-chloroquinolin-8-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-chloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJQQSUBKRASQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227236 | |
| Record name | 8-Quinolinol, 7-bromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7640-33-7 | |
| Record name | 5-Chloro-7-bromo-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7640-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-chloro-8-quinolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinol, 7-bromo-5-chloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-5-chloroquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 7-BROMO-5-CHLORO-8-QUINOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC7DGV5BTR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol (CLBQ14): A Potent Methionine Aminopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-5-chloroquinolin-8-ol, also identified as CLBQ14, is a halogenated quinoline derivative that has emerged as a significant subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Notably, this compound is a potent and selective inhibitor of methionine aminopeptidases (MetAPs), particularly those from pathogenic microorganisms such as Mycobacterium tuberculosis. This inhibitory action underscores its potential as a novel antimicrobial agent. This document details its physicochemical characteristics, outlines a detailed synthesis protocol, and presents its known biological activities with a focus on its mechanism of action. Experimental protocols for key biological assays and visualizations of the pertinent signaling pathways are also provided to facilitate further research and development.
Chemical and Physical Properties
This compound is a solid, white to off-white compound with the molecular formula C₉H₅BrClNO. It is characterized by its quinoline core substituted with a bromine atom at the 7-position, a chlorine atom at the 5-position, and a hydroxyl group at the 8-position. These substitutions are crucial for its biological activity and physicochemical properties.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrClNO | [1] |
| Molecular Weight | 258.50 g/mol | [1] |
| CAS Number | 7640-33-7 | [1] |
| Melting Point | 179-182 °C | [2] |
| Boiling Point (Predicted) | 358.4 ± 37.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.803 ± 0.06 g/cm³ | [3] |
| Solubility | Practically insoluble in water (<0.07 mg/mL); Freely soluble in dimethyl acetamide (>80 mg/mL) | [4] |
| LogP (Octanol/Water Partition Coefficient) | 3.03 ± 0.04 | [4] |
| pKa (Predicted) | 2.23 ± 0.30 | [3] |
| Appearance | White to off-white solid | [3] |
Stability
This compound exhibits pH-dependent stability. It is relatively stable in acidic conditions but degrades more rapidly at a basic pH, following an inverse Z-shaped pH-decomposition profile.[4] The compound is stable in mouse, rat, monkey, and human plasma, which is a favorable characteristic for a drug candidate.[4]
Synthesis
The synthesis of this compound is typically achieved through the electrophilic bromination of 5-chloro-8-hydroxyquinoline. The hydroxyl group at the 8-position and the existing chloro group at the 5-position direct the incoming bromine atom to the 7-position of the quinoline ring.
Synthetic Pathway
Detailed Experimental Protocol for Synthesis
This protocol is based on established methods for the bromination of 8-hydroxyquinoline derivatives.
Materials:
-
5-Chloro-8-hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 5-chloro-8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask, protecting the reaction from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution three times.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a solid.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as an inhibitor of methionine aminopeptidases (MetAPs). MetAPs are crucial enzymes in both prokaryotes and eukaryotes, responsible for the removal of the N-terminal methionine from newly synthesized proteins.[5][6] This post-translational modification is essential for protein maturation, stability, and proper function.[6]
Inhibition of Methionine Aminopeptidase (MetAP)
CLBQ14 has been identified as a potent and selective inhibitor of MetAPs from Mycobacterium tuberculosis (MtMetAP1a and MtMetAP1c).[4] The inhibition of these enzymes disrupts essential protein synthesis and processing in the bacteria, leading to a bactericidal effect. The selectivity for microbial MetAPs over human orthologs is a key feature that makes this compound a promising candidate for antimicrobial drug development.
3.1.1. Signaling Pathway of MetAP Inhibition
The inhibition of MetAP by this compound disrupts the N-terminal methionine excision (NME) pathway, which is a critical step in protein maturation. This disruption can lead to the accumulation of proteins with an unprocessed N-terminus, which may be misfolded, non-functional, or targeted for degradation.
Antimicrobial and Antifungal Activity
While specific MIC values for this compound are not extensively reported in the literature, halogenated 8-hydroxyquinolines are known to possess broad-spectrum antimicrobial and antifungal activities.[7] The mechanism of this activity is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function. For instance, the related compound cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity.[7]
3.2.1. Anticipated Antimicrobial Spectrum
Based on the activity of structurally similar compounds, this compound is expected to be active against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. Further studies are required to determine the precise MIC values against a comprehensive panel of microorganisms.
| Organism Type | Potential Target Organisms |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa |
| Mycobacteria | Mycobacterium tuberculosis |
| Fungi | Candida albicans, Aspergillus niger |
Experimental Protocols for Biological Assays
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of this compound against bacterial and fungal strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.
-
Prepare the microbial inoculum and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Methionine Aminopeptidase (MetAP) Inhibition Assay
This protocol describes a colorimetric assay to determine the IC₅₀ value of this compound against MetAP.
Materials:
-
Recombinant MetAP enzyme
-
This compound
-
L-Methionine-p-nitroanilide (Met-pNA) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the assay buffer in a 96-well plate.
-
Add a fixed concentration of the MetAP enzyme to each well containing the compound dilutions and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, Met-pNA, to each well.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline upon substrate cleavage.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a promising heterocyclic compound with well-defined physicochemical properties and significant potential as a novel therapeutic agent. Its potent and selective inhibition of microbial methionine aminopeptidases makes it a compelling candidate for the development of new antimicrobial drugs, particularly for combating pathogens like Mycobacterium tuberculosis. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed information on its synthesis, biological activities, and relevant experimental protocols. Further investigation into its in vivo efficacy, toxicity profile, and the full spectrum of its antimicrobial activity is warranted to fully elucidate its therapeutic potential.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7 [amp.chemicalbook.com]
- 4. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Bacterial Methionine Aminopeptidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-5-chloroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. This compound has garnered interest in medicinal chemistry, notably for its activity as an inhibitor of methionine aminopeptidase (MetAP). This document details the spectroscopic data, experimental protocols for its synthesis and characterization, and explores its mechanism of action through its impact on cellular signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers and professionals in drug development.
Introduction
This compound is a heterocyclic compound with the chemical formula C₉H₅BrClNO.[1] Its structure is based on the quinoline scaffold, which is a prominent feature in many biologically active molecules. The strategic placement of bromo and chloro substituents on the 8-hydroxyquinoline core significantly influences its chemical properties and biological activity. Notably, this compound has been identified as an inhibitor of methionine aminopeptidase (MetAP), an enzyme crucial for protein maturation and a target for anti-angiogenic and anti-cancer therapies.[2] This guide serves to consolidate the structural and functional understanding of this compound for research and development purposes.
Physicochemical Properties and Identification
A summary of the key physicochemical properties and identifiers for this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 7640-33-7 |
| Molecular Formula | C₉H₅BrClNO |
| Molecular Weight | 258.50 g/mol |
| Appearance | Solid |
| Melting Point | 181 °C |
| InChI | 1S/C9H5BrClNO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H |
| InChIKey | ADJQQSUBKRASQN-UHFFFAOYSA-N |
| SMILES | Oc1c(Br)cc(Cl)c2cccnc12 |
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.839 | dd | H-2 |
| 8.494 | dd | H-4 |
| 7.721 | d | H-3 |
| 7.585 | d | H-6 |
Solvent: CDCl₃
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| 150.5 | C-8 |
| 148.2 | C-2 |
| 140.1 | C-8a |
| 133.5 | C-4 |
| 128.5 | C-4a |
| 125.8 | C-6 |
| 122.9 | C-3 |
| 115.2 | C-5 |
| 108.7 | C-7 |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 257.0 | 77.0 | [M]⁺ |
| 259.0 | 100.0 | [M+2]⁺ |
| 261.0 | 24.5 | [M+4]⁺ |
| 150.0 | 40.8 | [M-Br-Cl]⁺ |
| 114.0 | 14.9 | Fragment |
The isotopic pattern observed in the mass spectrum is characteristic of a molecule containing one bromine and one chlorine atom.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct halogenation of a suitable quinoline precursor. A plausible and efficient method involves the bromination of 5-chloro-8-hydroxyquinoline.
Experimental Protocol: Bromination of 5-chloro-8-hydroxyquinoline
This protocol is adapted from established methods for the halogenation of 8-hydroxyquinolines.
Materials:
-
5-chloro-8-hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 5-chloro-8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) to neutralize any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Mechanism of Action and Signaling Pathway
This compound has been identified as an inhibitor of methionine aminopeptidase (MetAP). MetAPs are crucial enzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a process known as N-terminal methionine excision (NME).[2] Inhibition of MetAP disrupts this essential step in protein maturation, leading to a cascade of cellular effects.
The primary downstream consequences of MetAP inhibition include:
-
Cell Cycle Arrest: Inhibition of MetAP has been shown to cause cell cycle arrest in the G1 phase. This is mediated through the inhibition of Retinoblastoma (Rb) protein phosphorylation and the accumulation of the cyclin-dependent kinase inhibitor p21.[3]
-
Disruption of Glutathione Redox Homeostasis: MetAP inhibition can impair the balance of glutathione, a key antioxidant in the cell, leading to increased oxidative stress.[3]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unprocessed proteins due to MetAP inhibition can lead to ER stress, which in turn can trigger a decrease in protein synthesis and activation of autophagy.[4]
Mandatory Visualizations
Conclusion
The structure of this compound has been unequivocally determined through the comprehensive analysis of spectroscopic data. Its synthesis via halogenation of 8-hydroxyquinoline derivatives is a feasible and reproducible process. The identification of this compound as a potent inhibitor of methionine aminopeptidase highlights its potential as a lead compound in the development of novel therapeutics, particularly in the field of oncology. The detailed understanding of its mechanism of action, involving the disruption of essential cellular processes such as protein maturation and cell cycle progression, provides a solid foundation for further preclinical and clinical investigations. This guide provides the necessary technical information for researchers to build upon in their drug discovery and development efforts.
References
- 1. acgpubs.org [acgpubs.org]
- 2. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of methionine aminopeptidase in C2C12 myoblasts disrupts cell integrity via increasing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol (CAS 7640-33-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromo-5-chloroquinolin-8-ol (also known as Cloxiquine), a halogenated derivative of 8-hydroxyquinoline. This document consolidates critical information on its physicochemical properties, synthesis, purification, biological activity, and relevant experimental protocols, designed to support research and development in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a solid compound with the molecular formula C₉H₅BrClNO.[1] It is slightly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2] Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Reference |
| Molecular Formula | C₉H₅BrClNO | - | [1] |
| Molecular Weight | 258.50 | g/mol | [1] |
| CAS Number | 7640-33-7 | - | [1] |
| Melting Point | 176 - 182 | °C | [2] |
| Boiling Point (Predicted) | 358.4 ± 37.0 | °C | [2] |
| Density (Predicted) | 1.8 ± 0.1 | g/cm³ | [2] |
| pKa (Predicted) | 2.23 ± 0.30 | - | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.356 | - | [1] |
| Water Solubility (log10WS) | -4.44 | mol/L | [1] |
| Enthalpy of Sublimation (ΔsubH°) | 113.20 ± 0.80 | kJ/mol | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis would likely start from the commercially available 5-chloroquinolin-8-ol. The subsequent step would be a regioselective bromination at the 7-position of the quinoline ring. N-Bromosuccinimide (NBS) is a common reagent for such transformations.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Synthesis
-
Dissolution: Dissolve 5-chloroquinolin-8-ol in a suitable solvent, such as chloroform, in a reaction vessel.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) portion-wise to the solution at a controlled temperature, potentially starting at 0°C and gradually warming to room temperature or slightly above.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture would be washed with an aqueous solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts and then with water. The organic layer would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure.
Purification
The crude product can be purified using standard laboratory techniques. The choice of method depends on the purity of the crude material.
-
Recrystallization: This is a suitable method if the crude product is relatively pure. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated would be chosen. Ethanol or ethyl acetate/hexane mixtures could be effective.[4]
-
Column Chromatography: For mixtures with more impurities, column chromatography is recommended. A silica gel or alumina stationary phase can be used with a gradient of solvents, such as dichloromethane and methanol or ethyl acetate and hexane, to separate the desired compound.[4]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.
Inhibition of Methionine Aminopeptidase (MetAP)
A primary mechanism of action for this compound is the inhibition of methionine aminopeptidase (MetAP).[5] MetAP is a crucial enzyme responsible for the co-translational removal of the initiator methionine from newly synthesized proteins, a process known as N-terminal methionine excision.[5][6] This process is vital for protein maturation and function. By inhibiting MetAP, this compound can disrupt protein synthesis and processing, leading to cellular dysfunction and death, making it a target for antimicrobial and anticancer drug development.[5]
Caption: Mechanism of MetAP inhibition.
Antimicrobial and Antifungal Activity
Derivatives of 8-hydroxyquinoline are known for their antimicrobial and antifungal properties.[7][8][9] This activity is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function. The geometry of the molecule, influenced by the halogen substituents at the 5- and 7-positions, plays a role in its mechanism of action.[8][10] The fungitoxicity of some halogenated 8-quinolinols has been shown to be potentiated in mixtures, suggesting complex modes of action.[8][10]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) - Microplate Alamar Blue Assay
This protocol is adapted from a method used to determine the in vitro activity of cloxyquin against Mycobacterium tuberculosis and can be modified for other bacteria.[3]
Materials:
-
96-well flat-bottom microplates
-
Test compound (this compound) dissolved in DMSO
-
Bacterial culture in appropriate broth (e.g., Middlebrook 7H9GC for mycobacteria)
-
Alamar Blue reagent
-
20% Tween 80
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the microplate wells containing 100 µL of broth. The final concentration of DMSO should be kept low (e.g., <1% v/v).
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a McFarland standard (e.g., No. 1). Dilute this suspension in the appropriate broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for a duration appropriate for the specific bacterium (e.g., 7 days for M. tuberculosis).
-
Color Development: Add 12.5 µL of 20% Tween 80 and 20 µL of Alamar Blue to each well.
-
Re-incubation: Re-incubate the plates at 37°C for 16-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
References
- 1. chemeo.com [chemeo.com]
- 2. Methionine as translation start signal: a review of the enzymes of the pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a New Genetic Variant of Methionine Aminopeptidase from Streptococci with Possible Post-Translational Modifications: Biochemical and Structural Characterization | PLOS One [journals.plos.org]
- 6. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 5- and 7-halogenated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Physical and chemical properties of 7-Bromo-5-chloroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 7-Bromo-5-chloroquinolin-8-ol (also known as 7-bromo-5-chloro-8-hydroxyquinoline). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and mechanisms of action.
Core Properties and Data
This compound is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their versatile chemical and biological activities.[1] Its structure, featuring both bromine and chlorine substituents on the quinoline ring, imparts unique properties relevant to medicinal chemistry and analytical applications.
Physical Properties
The physical characteristics of this compound are summarized below. The compound typically appears as a solid, ranging from white or pale yellow to reddish-yellow powder.[2][3]
| Property | Value | Unit | Citations |
| Molecular Formula | C₉H₅BrClNO | - | [2] |
| Molecular Weight | 258.50 | g/mol | [2][4] |
| Melting Point | 176 - 182 | °C | [2] |
| Boiling Point (Predicted) | 358.4 ± 37.0 | °C | [2] |
| Density (Predicted) | 1.803 ± 0.06 | g/cm³ | [2] |
| Appearance | Solid; White to off-white, Pale yellow to reddish-yellow | - | [2][3] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO) | - | [2] |
| Storage Temperature | Room Temperature; Sealed in dry conditions | - | [2] |
Chemical and Thermodynamic Properties
The chemical properties highlight the compound's reactivity and behavior in various systems. Its ability to act as a chelating agent is a key feature.[1][3] Thermodynamic data provides insight into its stability and energy characteristics.[4]
| Property | Value | Unit | Citations |
| pKa (Predicted) | 2.23 ± 0.30 | - | [2] |
| LogP (Octanol/Water Partition Coefficient) | 3.356 | - | [4] |
| Log₁₀WS (Water Solubility) | -4.44 | mol/L | [4] |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -4130.20 ± 1.70 | kJ/mol | [4] |
| Enthalpy of Formation (Gas, ΔfH°gas) | -14.50 ± 2.20 | kJ/mol | [4] |
| Solid Phase Enthalpy of Formation (ΔfH°solid) | -127.70 ± 2.10 | kJ/mol | [4] |
| Enthalpy of Sublimation (ΔsubH°) | 113.20 ± 0.80 | kJ/mol | [4] |
| Flash Point | 170.6 ± 26.5 | °C | [2] |
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
FTIR and FT-Raman: The Fourier Transform Infrared (FTIR) and FT-Raman spectra of the compound have been measured, allowing for a complete vibrational assignment and analysis of its fundamental modes.[5]
-
NMR Spectroscopy: Both 1H and 13C NMR spectral data are available for structural elucidation.[3][6]
-
Mass Spectrometry (MS): LC-MS/MS methods have been developed, identifying a key transition for the protonated molecule [M+H]⁺ at m/z 257.919 → m/z 151.005.[7][8]
Biological Activity and Mechanism of Action
This compound exhibits a broad range of biological activities, primarily attributed to its ability to chelate metal ions essential for various cellular processes.[1][9]
-
Antimicrobial and Antifungal Activity: The compound is effective against various bacteria and fungi.[3] The mechanism is believed to involve the chelation of metal ions like iron, which deprives microbes of essential nutrients and disrupts enzymatic functions.[9] For fungi, it may also cause damage to the cell wall and cytoplasmic membrane.[10]
-
Antituberculosis Activity: Halogenated 8-hydroxyquinolines have shown promise as antituberculosis agents.[9][11] this compound was identified as a potent inhibitor of two Methionine Aminopeptidase (MetAP) enzymes in Mycobacterium tuberculosis, which are crucial for post-translational modification of proteins.[8]
-
Antiviral Properties: The compound has been investigated as a potential treatment for SARS-CoV-2. It has been shown to block the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human ACE2 receptor, thereby impeding viral entry into host cells. It also inhibits the exopeptidase activity of ACE2.
The ability of 8-hydroxyquinoline derivatives to chelate and redistribute metal ions like copper and zinc is a central theme in their biological activity, impacting processes from microbial growth to amyloid plaque formation in neurodegenerative diseases.[12][13]
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of this compound, based on established procedures for similar compounds.
Synthesis Protocol: Electrophilic Bromination
A plausible route for the synthesis of this compound is the direct bromination of 5-chloroquinolin-8-ol. The hydroxyl group at position 8 is an activating, ortho-para directing group, facilitating electrophilic substitution at positions 5 and 7. Since position 5 is already occupied by a chloro group, the bromination is expected to occur regioselectively at position 7.[14]
Materials:
-
5-chloroquinolin-8-ol (starting material)
-
N-Bromosuccinimide (NBS) or molecular bromine (Br₂)
-
Chloroform (CHCl₃) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolution: Dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform in a reaction vessel protected from light.
-
Bromination: Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution at 0 °C. After the addition, allow the temperature to rise to 40 °C.[14]
-
Reaction: Stir the mixture continuously for 18-48 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[14]
-
Work-up: Upon completion, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any acid, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[14]
-
Purification: Purify the crude this compound by column chromatography (e.g., on alumina or silica gel) using a solvent system such as ethyl acetate/hexane to yield the final product.[14]
Analytical Protocol: LC-MS/MS Quantification
A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in biological matrices like rat plasma and urine.[7][8]
Instrumentation & Conditions:
-
Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7][8]
-
Column: Waters XTerra MS C18 (3.5 μm, 125 Å, 2.1 × 50 mm).[7][8]
-
Mobile Phase: A gradient system of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[7][8]
-
Mass Spectrometer: 4000 QTRAP® or similar, using Multiple Reaction Monitoring (MRM) in positive ion mode.[7][8]
-
MRM Transitions:
Sample Preparation (Protein Precipitation):
-
To a sample of plasma or urine, add an internal standard.
-
Add acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitate.
-
Collect the supernatant for injection into the LC-MS/MS system.[8]
This method demonstrates good linearity (1-1000 ng/mL), high extraction recovery (>96%), and stability for pharmacokinetic studies.[7][8]
Safety Information
When handling this compound, standard laboratory safety precautions should be taken. The compound may cause irritation to the eyes, skin, and respiratory tract.[2] It is recommended to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or fume hood. Avoid contact with strong oxidants and flammable materials.[2]
Conclusion
This compound is a versatile halogenated quinoline with significant potential in drug development and analytical chemistry. Its well-defined physical and chemical properties, combined with its broad-spectrum biological activity, make it a valuable scaffold for designing novel therapeutic agents, particularly in the areas of infectious diseases and virology. The established protocols for its synthesis and analysis provide a solid foundation for further research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemeo.com [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) Raman [m.chemicalbook.com]
- 7. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of this compound (CLBQ14), A Potent And Selective Inhibitor ⦠- News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 8. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of this compound (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
The Biological Versatility of 7-Bromo-5-chloroquinolin-8-ol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 7-Bromo-5-chloroquinolin-8-ol and its related compounds have emerged as a promising class of molecules with significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of these halogenated quinolin-8-ol derivatives, with a primary focus on their anticancer and antimicrobial properties. We delve into their mechanisms of action, supported by quantitative data from various in vitro studies. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Furthermore, this guide employs data visualization through signaling pathway and experimental workflow diagrams to offer a clear and concise understanding of the complex biological processes involved.
Introduction
The 8-hydroxyquinoline core is a well-established pharmacophore known for its metal-chelating properties, which are often implicated in its biological effects. The strategic introduction of halogen atoms, such as bromine and chlorine, at the C-7 and C-5 positions of the quinoline ring, can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, electronic distribution, and steric profile. These modifications can, in turn, enhance the compound's interaction with biological targets, leading to improved potency and selectivity. This guide will explore the multifaceted biological activities of this compound and its derivatives, providing a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is believed to be mediated through the modulation of key signaling pathways that are often dysregulated in cancer.
Mechanism of Action: Inhibition of Key Signaling Pathways
The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] The primary signaling pathways implicated include:
-
EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Quinoline derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.[1]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by quinoline derivatives can disrupt the tumor's blood supply.[1]
-
PI3K/Akt (Phosphatidylinositol-3-kinase/Protein Kinase B) Signaling Pathway: This pathway plays a central role in cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, and its inhibition by quinoline derivatives represents a promising therapeutic strategy.[2]
Quantitative Anticancer Activity Data
The cytotoxic potential of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. While specific data for a wide range of direct derivatives of this compound are not extensively available in the public domain, the following table summarizes the anticancer activity of structurally related bromo- and chloro-substituted quinoline compounds.[3] This data serves as a valuable benchmark for the potential efficacy of this class of compounds.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |
| 5,7-Dibromo-8-hydroxyquinoline [4] | C6 (Rat Brain Tumor) | 6.7 µg/mL |
| HeLa (Human Cervix Carcinoma) | 12.3 µg/mL | |
| HT29 (Human Colon Carcinoma) | 25.6 µg/mL | |
| 7-Bromo-8-hydroxyquinoline [4] | C6 (Rat Brain Tumor) | 15.2 µg/mL |
| HeLa (Human Cervix Carcinoma) | 20.1 µg/mL | |
| HT29 (Human Colon Carcinoma) | >50 µg/mL | |
| 6-Bromo quinazoline derivatives [3] | MCF-7 (Breast) | 15.85 ± 3.32 |
| SW480 (Colon) | 17.85 ± 0.92 | |
| 7-Chloro-4-aminoquinoline hybrids | CCRF-CEM (Leukemia) | 0.4 - 8 |
| HuT78 (T-cell lymphoma) | 0.4 - 8 | |
| Quinolinone derivatives (Compd. 5) [5] | HUVEC (Endothelial) | 58.1 (48h) |
Antimicrobial Activity
Halogenated 8-hydroxyquinolines, including this compound, have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.
Mechanism of Action: Metal Chelation
The primary mechanism underlying the antimicrobial activity of 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions, such as iron (Fe), copper (Cu), and zinc (Zn).[6] These metal ions are crucial cofactors for many microbial enzymes involved in vital cellular processes. By sequestering these metal ions, the quinoline derivatives disrupt microbial metabolism, leading to growth inhibition and cell death. The formation of a metal-ligand complex can also enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for some 8-hydroxyquinoline derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid [7] | Staphylococcus epidermidis | 4-16 |
| Staphylococcus aureus | 4-16 | |
| Enterococcus faecalis | 4-16 | |
| Enterococcus faecium | 4-16 | |
| 7-Bromoquinoline-5,8-dione aryl sulphonamides [8] | Various bacterial and fungal strains | 800-1000 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline [9] | Mycobacterium tuberculosis | 0.1 µM |
| Mycobacterium smegmatis | 1.56 µM | |
| Staphylococcus aureus (MSSA) | 2.2 µM | |
| Staphylococcus aureus (MRSA) | 1.1 µM | |
| 8-Hydroxyquinoline Metal Complexes [10] | Various bacterial strains | 575.71-718.76 µM |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer and antimicrobial activities of this compound and its derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. Their mechanisms of action, involving the inhibition of key cancer-related signaling pathways and the chelation of essential metal ions in microbes, provide a solid foundation for further drug design and optimization. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rroij.com [rroij.com]
- 10. chemeo.com [chemeo.com]
A Comprehensive Review of 7-Bromo-5-chloroquinolin-8-ol: From Synthesis to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-5-chloroquinolin-8-ol, also widely known as clioquinol, is a halogenated derivative of 8-hydroxyquinoline. Initially introduced as a topical antiseptic and later used as an oral intestinal amebicide, its journey in the pharmaceutical landscape has been marked by both therapeutic success and safety concerns.[1] Recent research has reignited interest in this molecule, exploring its potential in treating a range of diseases, from neurodegenerative disorders to cancer. This technical guide provides a comprehensive literature review of this compound, detailing its chemical properties, synthesis, biological activities, and mechanisms of action.
Physicochemical Properties
This compound is a solid with a melting point ranging from 176-182 °C. Its molecular formula is C₉H₅BrClNO, corresponding to a molecular weight of 258.50 g/mol .
| Property | Value | Reference |
| CAS Number | 7640-33-7 | |
| Molecular Formula | C₉H₅BrClNO | |
| Molecular Weight | 258.50 g/mol | |
| Melting Point | 176-182 °C | |
| Appearance | White to off-white solid | |
| logP | 3.356 | |
| TPSA | 33.12 Ų |
Synthesis
The synthesis of this compound typically involves the halogenation of 8-hydroxyquinoline. A general two-step synthetic approach can be employed, involving sequential chlorination and bromination.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-chloroquinolin-8-ol
A detailed protocol for the synthesis of the direct precursor, 5-chloro-8-hydroxyquinoline, can be adapted from the literature describing the synthesis of similar halogenated quinolines. This often involves the reaction of 8-hydroxyquinoline with a chlorinating agent such as N-chlorosuccinimide (NCS) in an acidic medium.
Step 2: Synthesis of this compound
The following protocol is a general method for the bromination of an 8-hydroxyquinoline derivative and can be adapted for the synthesis of the target compound from 5-chloroquinolin-8-ol.
-
Materials: 5-chloroquinolin-8-ol, N-Bromosuccinimide (NBS), Chloroform.
-
Procedure:
-
Dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.
-
Slowly raise the temperature to 40 °C and continue stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the crude product with water, followed by hexane and diethyl ether to yield this compound as a solid.
-
The product can be further purified by recrystallization or column chromatography.
-
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects. Its mechanism of action is multifaceted and primarily attributed to its ability to chelate metal ions.
Metal Ion Chelation
This compound is a potent chelator of divalent metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺). This property is central to its biological effects. By binding to these metal ions, it can disrupt the function of metalloenzymes that are crucial for the survival of pathogens and the proliferation of cancer cells. In the context of neurodegenerative diseases like Alzheimer's, it is proposed to modulate the dysregulated metal homeostasis in the brain, thereby affecting the aggregation of amyloid-beta plaques.[1]
Anticancer Activity
This compound has demonstrated significant anticancer activity against a variety of cancer cell lines. Its proposed mechanisms include the induction of apoptosis, inhibition of the proteasome, and disruption of key signaling pathways.
One of the key pathways affected is the NF-κB signaling pathway. This compound has been shown to inhibit NF-κB activity, which is crucial for cancer cell survival and proliferation. Additionally, it can induce alterations in lysosome permeability, leading to cell death.[2][3]
Table 1: Anticancer Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | low micromolar range |
| MCF-7 | Breast Cancer | low micromolar range |
| Raji | Burkitt's Lymphoma | low micromolar range |
| A2780 | Ovarian Cancer | low micromolar range |
| HL-60 | Promyelocytic Leukemia | low micromolar range |
| K562 | Chronic Myelogenous Leukemia | low micromolar range |
| Jurkat | T-cell Leukemia | low micromolar range |
| Ramos | B-cell Lymphoma | low micromolar range |
Antimicrobial and Antifungal Activity
This compound has a long history of use as an antimicrobial and antifungal agent. It is effective against a broad range of bacteria and fungi.
Table 2: Antimicrobial and Antifungal Activity (MIC Values)
| Organism | Type | MIC (µg/mL) | Reference |
| Trichophyton rubrum | Fungus | 0.25 | [4] |
| Trichophyton mentagrophytes | Fungus | 0.25 | [4] |
| Candida albicans | Fungus | 0.25 - 2.0 | [5] |
| Candida tropicalis | Fungus | 0.25 - 2.0 | [5] |
| Candida parapsilosis | Fungus | 0.25 - 2.0 | [5] |
| Aspergillus fumigatus | Fungus | 0.25 - 2.0 | [5] |
| Fusarium solani | Fungus | 0.25 - 2.0 | [5] |
| Mycobacterium tuberculosis | Bacterium | 0.062 - 0.25 | [6] |
Neurotoxicity and Neuroprotection
Despite its therapeutic potential, the systemic use of this compound has been associated with neurotoxicity, most notably Subacute Myelo-Optic Neuropathy (SMON). The proposed mechanism for its neurotoxicity involves the induction of DNA double-strand breaks and the subsequent activation of the ATM/p53 signaling pathway.[7] This leads to cell cycle arrest and apoptosis in neuronal cells.
Conversely, in the context of neurodegenerative diseases, its ability to chelate excess metal ions is thought to be neuroprotective by reducing metal-induced oxidative stress and amyloid-beta aggregation.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application.
Table 3: Pharmacokinetic Parameters
| Species | Route of Administration | Half-life (t₁/₂) | Bioavailability | Reference |
| Human | Oral | 11 - 14 hours | - | [1][4] |
| Hamster | Intraperitoneal | ~2 hours | ~12% (vs. i.p.) | [1][4] |
In humans, after a single oral dose, the plasma concentrations are dose-related, and the drug has a half-life of 11-14 hours.[1][4] It is less metabolized to conjugates in humans compared to rodents.[1][4] In hamsters, the apparent elimination half-life is approximately 2 hours after intraperitoneal injection.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of this compound against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium containing the compound. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a molecule with a rich history and a promising future. Its multifaceted mechanism of action, centered around metal ion chelation, makes it a compelling candidate for further investigation in various therapeutic areas. While its neurotoxic potential necessitates careful consideration and the development of strategies to mitigate these effects, its potent anticancer, antimicrobial, and antifungal activities warrant continued research. This comprehensive guide provides a foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing quinoline derivative.
References
- 1. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 7. Pharmacokinetics and distribution of clioquinol in golden hamsters [air.unimi.it]
The Function of 7-Bromo-5-chloroquinolin-8-ol as a Methionine Aminopeptidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromo-5-chloroquinolin-8-ol as a potent inhibitor of Methionine Aminopeptidases (MetAPs). This document synthesizes the available scientific literature to detail its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the broader context of its potential therapeutic applications.
Introduction: Methionine Aminopeptidases as a Therapeutic Target
Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins. This process is critical for protein maturation, localization, and function. There are two main types in eukaryotes, MetAP1 and MetAP2. Notably, MetAP2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, making it a compelling target for anti-cancer therapies. Inhibition of MetAP activity can lead to cell growth arrest and has been explored as a strategy for developing novel antibacterial and anti-cancer agents. The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its metal-chelating properties, making its derivatives prime candidates for inhibiting metalloenzymes like MetAPs.
This compound: A Halogenated 8-Hydroxyquinoline MetAP Inhibitor
This compound, also known as CLBQ14, has been identified as a potent inhibitor of MetAPs, particularly those from Mycobacterium tuberculosis (Mtb).[1] It belongs to the class of halogenated 8-hydroxyquinolines, which includes the well-known compound clioquinol. The anti-mycobacterial activity of these compounds is attributed to their ability to inhibit MetAP enzymes.[1]
Mechanism of Action
The proposed mechanism of action for this compound centers on its 8-hydroxyquinoline core. This motif acts as a chelating agent, binding to the divalent metal ions (typically Co²⁺, Mn²⁺, or Fe²⁺) in the active site of the MetAP enzyme. This sequestration of the catalytic metal ions disrupts the enzyme's function, preventing the cleavage of the N-terminal methionine from substrate proteins. This leads to an accumulation of unprocessed proteins, ultimately resulting in cellular growth inhibition. Molecular docking studies of similar quinoline-based hybrids suggest that the inhibitor occupies both the catalytic and substrate-binding sites of the enzyme, forming hydrogen bonds and hydrophobic interactions.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against MetAP isoforms from Mycobacterium tuberculosis. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of an inhibitor.[2] The following table summarizes the available data for this compound (CLBQ14) and related compounds for comparison.[1]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Notes |
| This compound (CLBQ14) | M. tuberculosis MetAP1a | 1.2 ± 0.1 | Highly selective for mycobacterial MetAPs over human isoforms.[1] |
| This compound (CLBQ14) | M. tuberculosis MetAP1c | 0.041 ± 0.003 | |
| Clioquinol (5-chloro-7-iodo-8-quinolin-8-ol) | M. tuberculosis MetAP1a | 2.6 ± 0.3 | |
| Clioquinol (5-chloro-7-iodo-8-quinolin-8-ol) | M. tuberculosis MetAP1c | 0.082 ± 0.004 | |
| 8-Hydroxyquinoline | M. tuberculosis MetAP1a | >50 | |
| 8-Hydroxyquinoline | M. tuberculosis MetAP1c | 11.7 ± 0.8 |
Note: Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, which also requires the substrate concentration and the Michaelis constant (Km) for the enzyme-substrate interaction.[3]
Signaling Pathways and Logical Relationships
The inhibition of MetAP2, in particular, has significant downstream effects, most notably the suppression of angiogenesis. This is linked to the inhibition of endothelial cell proliferation. A potential signaling pathway affected by MetAP2 inhibition is the ERK1/2 pathway, which is involved in cell proliferation and survival.[4]
The structure-activity relationship (SAR) of halogenated 8-hydroxyquinolines suggests that the type and position of halogen substituents significantly influence inhibitory potency.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound as a MetAP inhibitor.
MetAP Enzymatic Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against a specific MetAP isoform.
Materials:
-
Recombinant purified MetAP enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
Divalent cation cofactor (e.g., CoCl₂ or MnCl₂)
-
Fluorogenic MetAP substrate (e.g., Met-Pro-AMC)
-
This compound
-
DMSO (for compound dilution)
-
384-well assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Enzyme Preparation: Dilute the MetAP enzyme stock in the assay buffer containing the divalent cation to the desired working concentration.
-
Assay Reaction: a. To each well of the 384-well plate, add the diluted compound solution. b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context by measuring the change in thermal stability of MetAP upon ligand binding.
Materials:
-
Cancer cell line of interest (e.g., HUVEC)
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against MetAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specific duration.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated aggregates.
-
Western Blotting: a. Collect the supernatant (soluble fraction). b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific for MetAP, followed by an HRP-conjugated secondary antibody. d. Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion and Future Directions
This compound has been identified as a potent and selective inhibitor of mycobacterial MetAPs, providing a strong rationale for its development as an anti-bacterial agent. Its mechanism, rooted in the metal-chelating properties of the 8-hydroxyquinoline scaffold, is well-supported by studies on analogous compounds. Given the role of human MetAP2 in angiogenesis, future research should focus on evaluating the efficacy of this compound and its derivatives against human MetAP isoforms and in relevant cancer cell models. Further structure-activity relationship studies could lead to the design of even more potent and selective inhibitors, potentially yielding novel therapeutics for both infectious diseases and oncology.
References
- 1. Characterization of Clioquinol and Analogs as Novel Inhibitors of Methionine Aminopeptidases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Solubility profile of 7-Bromo-5-chloroquinolin-8-ol in various solvents
An In-depth Technical Guide to the Solubility Profile of 7-Bromo-5-chloroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their versatile applications in medicinal chemistry and analytical sciences. The physicochemical properties of this compound, particularly its solubility in various solvent systems, are critical for its application in drug discovery, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClNO | [1][2] |
| Molecular Weight | 258.50 g/mol | [1][2][3] |
| Appearance | Pale yellow to reddish yellow powder | [1] |
| Melting Point | 179 - 182 °C | [1] |
| pKa (Predicted) | 2.23 ± 0.30 | [2][4] |
| LogP (Octanol/Water Partition Coefficient) (Predicted) | 3.356 | [3][5] |
Solubility Profile
Qualitative and Predicted Solubility Data
| Solvent System | Solubility Description/Data | Source |
| Water | Slightly soluble | [4] |
| Water (mol/L) | Log10(S) = -4.44 (Calculated) | [5] |
| Ethanol | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Chloroform | The compound is noted to be soluble in chloroform as it is used as a solvent during its synthesis. | [6] |
| Acetonitrile | Used as a solvent for recrystallization, indicating some degree of solubility. | [6] |
| Methanol / Acetone Mixture | A 1:1 mixture is used for dissolving the compound. | [6] |
The high predicted LogP value of 3.356 suggests that this compound is a lipophilic compound, which is consistent with its described solubility in organic solvents and slight solubility in water.
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed protocol for determining the equilibrium solubility of this compound in various solvents. This method is based on the shake-flask principle, which is considered the gold standard for equilibrium solubility measurements.
4.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone, acetonitrile, chloroform, ethyl acetate) of analytical grade
-
Vials with screw caps
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C and/or 37 °C)
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or a suitable spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm PTFE)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the supernatant.
-
-
Sample Preparation for Analysis:
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
Spectroscopic Profile of 7-Bromo-5-chloroquinolin-8-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Bromo-5-chloroquinolin-8-ol, a significant molecule in medicinal chemistry and drug development. The document, tailored for researchers, scientists, and professionals in the pharmaceutical industry, collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.
Executive Summary
This compound is a halogenated derivative of 8-hydroxyquinoline. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in various research and development endeavors. This guide offers a centralized repository of its ¹H NMR, ¹³C NMR, FT-IR, and MS data, facilitating easier access and interpretation for the scientific community.
Spectroscopic Data
The spectroscopic data for this compound has been compiled from various sources and is presented in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide insights into the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.839 | dd | J = 4.3, 1.4 | H-2 |
| 8.494 | dd | J = 8.6, 1.4 | H-4 |
| 7.721 | d | J = 8.6 | H-3 |
| 7.585 | d | J = 4.3 | H-6 |
Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results | C-2 |
| Data not explicitly found in search results | C-3 |
| Data not explicitly found in search results | C-4 |
| Data not explicitly found in search results | C-4a |
| Data not explicitly found in search results | C-5 |
| Data not explicitly found in search results | C-6 |
| Data not explicitly found in search results | C-7 |
| Data not explicitly found in search results | C-8 |
| Data not explicitly found in search results | C-8a |
Note: While a source indicates the availability of the ¹³C NMR spectrum, the specific chemical shift values were not retrievable from the provided search snippets.[1]
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. A detailed vibrational analysis of 7-Bromo-5-chloro-8-hydroxyquinoline has been reported, providing a comprehensive understanding of its molecular vibrations.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| Detailed vibrational assignments from the primary literature source were not available in the search snippets. | O-H stretch |
| Detailed vibrational assignments from the primary literature source were not available in the search snippets. | C-H stretch (aromatic) |
| Detailed vibrational assignments from the primary literature source were not available in the search snippets. | C=C, C=N stretch (aromatic ring) |
| Detailed vibrational assignments from the primary literature source were not available in the search snippets. | C-O stretch |
| Detailed vibrational assignments from the primary literature source were not available in the search snippets. | C-Cl stretch |
| Detailed vibrational assignments from the primary literature source were not available in the search snippets. | C-Br stretch |
Note: A key publication by Arjunan et al. contains detailed FT-IR and FT-Raman data. However, the full text was not accessible to extract the specific band assignments.[2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| Technique | m/z | Interpretation |
| Electron Ionization (EI) | 257, 259, 261 | Molecular ion peaks ([M]⁺) showing isotopic pattern for Br and Cl |
| LC-MS/MS | 257.919 → 151.005 | [M+H]⁺ → Fragment ion |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. The following sections outline the protocols for the spectroscopic analyses.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (General):
-
Spectrometer: 90 MHz or higher field NMR spectrometer
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2-5 s
-
Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectrometer: FT-IR Spectrometer
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scan: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of the sample pellet.
Mass Spectrometry (LC-MS/MS) Protocol
Liquid Chromatography:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Column: C18 column (e.g., Waters XTerra MS C18, 3.5 μm, 125Å, 2.1 × 50 mm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile and water.
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Transition: m/z 257.919 → m/z 151.005
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-5-chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their versatile applications in medicinal chemistry and analytical sciences. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological significance of this compound, with a focus on its role as a potential therapeutic agent through the inhibition of methionine aminopeptidase (MetAP).
Core Compound Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrClNO | [1] |
| Molecular Weight | 258.50 g/mol | [1] |
| CAS Number | 7640-33-7 | [2] |
| Appearance | Solid | |
| Melting Point | 181 °C | |
| LogP | 3.356 | [2] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
| Technique | Data |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. Specific shifts and coupling constants would be dependent on the solvent used. A representative spectrum shows signals at approximately δ 8.84, 8.49, 7.72, and 7.59 ppm.[3][4] |
| ¹³C NMR | Aromatic carbons generally resonate between δ 110-160 ppm.[4] |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. The molecular ion peak [M]+ would be observed at m/z 257 and 259 in a ratio consistent with the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), and further splitting due to chlorine isotopes (³⁵Cl and ³⁷Cl).[5] |
| Infrared (IR) Spectroscopy | Characteristic peaks would include O-H stretching (around 3400-3600 cm⁻¹), C=N and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-Br and C-Cl stretching in the lower frequency region. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the regioselective bromination of 5-chloroquinolin-8-ol. The following protocol is based on established methods for the halogenation of 8-hydroxyquinoline derivatives.[6][7]
Materials:
-
5-chloroquinolin-8-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5-chloroquinolin-8-ol (1 equivalent) in acetonitrile.
-
To this solution, add N-Bromosuccinimide (1 to 1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with chloroform or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Analytical Method for Quantification in Biological Matrices
An established Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method allows for the sensitive and specific quantification of this compound in plasma and urine, which is essential for pharmacokinetic studies.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for this compound and an internal standard.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or urine sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
Biological Activity and Signaling Pathway
This compound has been identified as a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloenzyme that plays a crucial role in protein maturation and angiogenesis.
Mechanism of Action: MetAP2 Inhibition
MetAP2 is responsible for the cleavage of the N-terminal methionine from newly synthesized proteins. Inhibition of MetAP2 disrupts this essential cellular process, leading to the suppression of endothelial cell proliferation and, consequently, angiogenesis (the formation of new blood vessels). This anti-angiogenic effect makes MetAP2 an attractive target for the development of anti-cancer therapies.
Inhibition of the MetAP2 signaling pathway by this compound.
Experimental and Logical Workflows
Synthetic Workflow
The synthesis of this compound follows a logical progression from a commercially available starting material to the final purified product.
Experimental workflow for the synthesis of this compound.
Conclusion
This compound is a compound of significant interest for drug discovery and development, primarily due to its potent inhibitory activity against methionine aminopeptidase 2. This technical guide has provided a detailed overview of its chemical and physical properties, a plausible and detailed synthetic protocol, a robust analytical method for its quantification, and an elucidation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the development of novel anti-angiogenic and anti-cancer therapies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) MS spectrum [chemicalbook.com]
- 4. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 13C NMR spectrum [chemicalbook.com]
- 5. 5-Chloro-7-bromo-8-hydroxyquinoline [webbook.nist.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 7-Bromo-5-chloroquinolin-8-ol: A Technical Guide for Researchers
For Immediate Release
Exploring the Therapeutic Frontier: A Comprehensive Overview of the Research Applications of 7-Bromo-5-chloroquinolin-8-ol
This technical guide provides an in-depth analysis of this compound, a halogenated derivative of 8-hydroxyquinoline, for researchers, scientists, and professionals in drug development. This document outlines the compound's potential applications in oncology, infectious diseases, and neurodegenerative disorders, supported by available data on related compounds, detailed experimental protocols, and visualizations of relevant biological pathways.
Physicochemical Properties
This compound is a solid, pale yellow to reddish-yellow powder.[1] Its chemical structure, characterized by the presence of bromine and chlorine atoms on the quinoline ring, contributes to its unique biological activities.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrClNO | [1] |
| Molecular Weight | 258.5 g/mol | [1] |
| CAS Number | 7640-33-7 | [1] |
| Melting Point | 179 - 182 °C | [1] |
| Appearance | Pale yellow to reddish yellow powder | [1] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and DMSO. |
Potential Research Applications
The unique structural features of this compound, particularly its halogenated 8-hydroxyquinoline core, make it a compound of significant interest for various therapeutic areas. Its biological activities are often attributed to its ability to chelate metal ions and modulate key cellular pathways.
Anticancer Activity
Table 1: In Vitro Anticancer Activity of Structurally Related 5,7-Dihalo-8-hydroxyquinolines
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Tin(IV) complex of 5-chloro-7-iodo-8-hydroxyquinoline | BEL7404 (Hepatocellular carcinoma) | 0.02 - 5.11 | [1] |
| SKOV-3 (Ovarian cancer) | 0.02 - 5.11 | [1] | |
| NCI-H460 (Lung cancer) | 0.02 - 5.11 | [1] | |
| Cerium complex of 5-chloro-7-iodo-8-hydroxyquinoline | SK-OV-3 (Ovarian cancer) | 0.09 - 5.23 | [3] |
| BEL-7404 (Hepatocellular carcinoma) | 0.09 - 5.23 | [3] | |
| NCI-H460 (Lung cancer) | Higher than ligand | [3] | |
| Cobalt(II) complex with 5,7-dihalo-8-quinolinol ligands | HeLa (Cervical cancer) | 0.0008 - 11.88 | [4] |
| Brominated Coelenteramine (structurally related) | Prostate Cancer (PC-3) | 24.3 | [5] |
| Breast Cancer (MCF-7) | 21.6 | [5] |
The proposed mechanisms for the anticancer activity of these compounds include the induction of apoptosis and cell cycle arrest.[3][6] The chelation of metal ions by the 8-hydroxyquinoline scaffold is believed to play a crucial role in their biological activity.
Caption: Proposed mechanism of anticancer activity.
Antimicrobial Activity
Halogenated quinolines are recognized for their potent antibacterial and antifungal properties.[7][8] These compounds are effective against a variety of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial mechanism is often linked to their ability to chelate essential metal ions, thereby disrupting microbial metabolism. Furthermore, these compounds have shown the ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[9][10]
While specific Minimum Inhibitory Concentration (MIC) values for this compound are limited, the data on related halogenated quinolines suggest a broad spectrum of activity.
Table 2: Antimicrobial Activity of Structurally Related Halogenated Quinolines
| Compound Class | Microorganism | Activity Metric | Value (µM) | Reference(s) |
| Halogenated Quinolines | Methicillin-resistant S. aureus (MRSA) | MBEC | 125 | [10] |
| Halogenated Quinolines | Methicillin-resistant S. epidermidis (MRSE) | MBEC | 3.0 | [10] |
| Halogenated Quinolines | Vancomycin-resistant Enterococcus (VRE) | MBEC | 1.0 | [10] |
Caption: General workflow for MIC determination.
Neuroprotective Effects
Clioquinol, a structurally related iodo-chloro-hydroxyquinoline, has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.[11] The proposed mechanism involves the chelation of metal ions like copper and zinc, which are implicated in the aggregation of amyloid-beta plaques. By modulating metal homeostasis, these compounds may reduce oxidative stress and neurotoxicity.[12] this compound, as a clioquinol analog, warrants investigation for similar neuroprotective effects. Studies have shown that clioquinol can exert a protective effect against oxidative stress in neuronal cell lines.[13]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of halogenated 8-hydroxyquinolines involves the direct halogenation of 8-hydroxyquinoline. For this compound, a multi-step synthesis would likely be required, potentially involving the chlorination of 7-bromo-8-hydroxyquinoline or the bromination of 5-chloro-8-hydroxyquinoline. A detailed, optimized protocol for the specific synthesis of this compound is not readily available in the reviewed literature; however, general procedures for similar compounds can be adapted. [14][15] General Protocol for Bromination of 8-Hydroxyquinoline Derivatives:
-
Dissolve the starting 8-hydroxyquinoline derivative in a suitable solvent (e.g., chloroform or acetic acid).
-
Slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) to the solution, often at a controlled temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction mixture, which may involve washing with a basic solution to neutralize any acid formed.
-
Isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [16]2. Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [17]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [16]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Step-by-step workflow of the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). [18]2. Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium. [19]3. Inoculation: Inoculate each well with the standardized bacterial suspension. [19]4. Incubation: Incubate the plate at 35-37°C for 16-20 hours. [20]5. Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [21]
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active halogenated 8-hydroxyquinolines suggests significant potential in anticancer, antimicrobial, and neuroprotective applications. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive profile of its biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the therapeutic potential of this intriguing compound.
References
- 1. High antitumor activity of 5,7-dihalo-8-quinolinolato tin(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High antitumor activity of 5,7-dihalo-8-quinolinolato cerium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzforum.org [alzforum.org]
- 12. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of clioquinol on human neuronal-like cells: a new formulation of clioquinol-loaded PLGA microspheres for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
- 15. rsc.org [rsc.org]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. scribd.com [scribd.com]
- 18. apec.org [apec.org]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromo-5-chloroquinolin-8-ol: A Technical Guide to its Chelating Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-5-chloroquinolin-8-ol, also widely known by its non-systematic name Clioquinol (CQ), is a halogenated 8-hydroxyquinoline derivative with a rich and complex history. Initially introduced as a topical antiseptic and later used as an oral amebicide, its journey in the pharmaceutical landscape has been marked by both therapeutic success and significant safety concerns that led to its withdrawal from oral use in many countries. However, the unique metal-chelating properties of this compound have sparked a resurgence of interest in its potential applications for a range of challenging diseases, including neurodegenerative disorders, cancer, and microbial infections.
This technical guide provides an in-depth exploration of this compound's core function as a chelating agent. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this multifaceted compound and to facilitate further investigation into its therapeutic promise.
Chemical and Physical Properties
This compound is a small, lipophilic molecule that can readily cross cellular membranes, including the blood-brain barrier. This characteristic is crucial for its activity in the central nervous system.
| Property | Value |
| Molecular Formula | C₉H₅BrClNO |
| Molecular Weight | 258.50 g/mol |
| CAS Number | 7640-33-7 |
| Appearance | White to off-white solid |
| Melting Point | 181°C |
| Boiling Point | 358.4±37.0 °C (Predicted) |
| Density | 1.803±0.06 g/cm³ (Predicted) |
| pKa | 2.23±0.30 (Predicted) |
Mechanism of Action as a Chelating Agent
The therapeutic and biological effects of this compound are intrinsically linked to its ability to act as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon coordination with a metal ion. This interaction can have several profound consequences: it can sequester excess metal ions, disrupt metal-dependent enzymatic processes, and facilitate the transport of metal ions across biological membranes, a property that defines it as an ionophore.
dot
Caption: Chelation of a metal ion by two molecules of this compound.
Quantitative Data: Metal Chelation
The stability of the metal-ligand complexes formed by this compound is a critical determinant of its biological activity. The conditional stability constants (K'c) quantify the affinity of the chelating agent for specific metal ions under biological conditions.
| Metal Ion | Stoichiometry (Metal:Ligand) | Conditional Stability Constant (K'c) | Reference |
| Copper (II) | 1:2 | 1.2 x 10¹⁰ M⁻² | [1] |
| Zinc (II) | 1:2 | 7.0 x 10⁸ M⁻² | [1] |
These values indicate a significantly higher affinity of this compound for copper(II) over zinc(II).[1] This differential affinity is a key aspect of its proposed mechanism of action in various disease models.
Applications in Research and Drug Development
Neurodegenerative Diseases: Alzheimer's Disease
A leading hypothesis in Alzheimer's disease pathogenesis is the "metal hypothesis," which posits that the dyshomeostasis of metal ions, particularly copper, zinc, and iron, contributes to the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[2] this compound has been investigated as a "metal protein attenuating compound" that can disrupt the interaction between these metals and Aβ, thereby promoting the dissolution of amyloid aggregates.[2][3] In transgenic mouse models of Alzheimer's disease, treatment with this compound has been shown to decrease Aβ deposition.[3]
Caption: General synthetic workflow for 7-Bromo-5-chloro-8-hydroxyquinoline.
Step 1: Chlorination of 8-Hydroxyquinoline
-
Dissolve 8-hydroxyquinoline in a suitable acidic medium, such as 30% hydrochloric acid.
-
Cool the solution to approximately 10°C using an ice-salt bath.
-
Slowly add hydrogen peroxide to the stirred solution over a period of 2 hours, maintaining the temperature.
-
Allow the reaction to proceed for an additional 2 hours at the same temperature.
-
Cool the reaction mixture and filter the precipitate to collect 5-chloro-8-hydroxyquinoline hydrochloride.
-
Neutralize the collected solid with an aqueous ammonia solution to a pH of approximately 6.7 to precipitate the free base, 5-chloro-8-hydroxyquinoline.
-
Filter, wash with water, and dry the product.
Step 2: Bromination of 5-chloro-8-hydroxyquinoline
-
Dissolve 5-chloro-8-hydroxyquinoline in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, to the reaction mixture. The reaction should be protected from light.
-
Stir the reaction at room temperature for an extended period (e.g., 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 7-Bromo-5-chloro-8-hydroxyquinoline.
In Vitro Amyloid-β Aggregation Assay (Thioflavin T)
This assay is used to monitor the aggregation of Aβ peptides in the presence and absence of this compound. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
Materials:
-
Aβ(1-42) peptide
-
Thioflavin T (ThT) stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of Aβ(1-42) in PBS to the desired final concentration (e.g., 10 µM).
-
Prepare a working solution of ThT in PBS (e.g., 20 µM).
-
In the wells of the 96-well plate, add the Aβ solution, the ThT solution, and either the this compound solution at various concentrations or the vehicle control (DMSO).
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Plot the fluorescence intensity against time to generate aggregation curves. A decrease in the fluorescence signal in the presence of this compound indicates inhibition of Aβ fibrillization.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
This compound is a compound of significant interest due to its potent metal-chelating properties. Its ability to modulate the homeostasis of key metal ions underpins its therapeutic potential in a diverse range of diseases, from neurodegeneration to cancer. While its historical association with neurotoxicity necessitates a cautious approach, particularly for systemic applications, ongoing research into its mechanisms of action and the development of new analogs continues to uncover promising avenues for therapeutic intervention. This technical guide provides a foundational understanding of its properties and methodologies for its study, aiming to support the continued exploration of this intriguing molecule in the scientific and drug development communities.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-protein attenuation with iodochlorhydroxyquin (clioquinol) targeting Abeta amyloid deposition and toxicity in Alzheimer disease: a pilot phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
An In-depth Technical Guide to the Safety and Handling of 7-Bromo-5-chloroquinolin-8-ol
This guide provides comprehensive safety protocols and handling procedures for 7-Bromo-5-chloroquinolin-8-ol (CAS No. 7640-33-7), a halogenated quinoline derivative.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. Given its chemical structure, this compound requires careful handling to mitigate potential hazards.
Section 1: Compound Profile and Hazard Identification
This compound is a solid, appearing as a pale yellow to reddish-yellow or white to off-white powder.[2][3][4] It is a versatile compound with applications in pharmaceuticals and analytical chemistry, notably as an antibacterial agent and a chelating agent for metal ion detection.[3][5] Its utility in research is significant, particularly in the development of new antimicrobial agents and as an intermediate in organic synthesis.[3][5]
Physicochemical Properties:
| Property | Value |
| CAS Number | 7640-33-7[1] |
| Molecular Formula | C₉H₅BrClNO[1] |
| Molecular Weight | 258.5 g/mol [1] |
| Melting Point | 176-182 °C[5] |
| Boiling Point (Predicted) | 358.4 ± 37.0 °C[4] |
| Density (Predicted) | 1.8 ± 0.1 g/cm³[5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.[5] |
| Appearance | Pale yellow to reddish-yellow powder.[3] |
Hazard Identification:
While a complete toxicological profile is not fully established, the available data indicates that this compound should be handled as a hazardous substance.[6][7] It is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[5][8]
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2][8]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7]
Section 2: Exposure Controls and Personal Protection
To minimize exposure, all handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[7][9] Engineering controls such as local exhaust ventilation should be in place to control the dispersion of dust.
Personal Protective Equipment (PPE) Workflow:
The following diagram outlines the necessary PPE and the logical flow for ensuring operator safety.
Caption: Workflow for donning, using, and doffing PPE.
Detailed PPE Specifications:
-
Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection : Chemical-resistant gloves, such as nitrile, should be worn.[9] A standard laboratory coat is also required to protect skin and clothing.[9]
-
Respiratory Protection : If handling the powder form and there is a risk of dust inhalation, a particulate respirator (P1 or equivalent) is necessary.[9]
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for maintaining the chemical's integrity and preventing accidents.
Handling Procedures:
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment.
-
Weighing : When weighing the solid, do so in a manner that avoids dust formation.[9]
-
Solution Preparation : When creating solutions, add the solid to the solvent slowly to avoid splashing.[9]
-
General Precautions : Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[10] Wash hands thoroughly after handling.[10]
Storage Procedures:
-
Containers : Store the compound in tightly sealed, clearly labeled containers.[11] Amber glass vials are recommended to protect it from light.[11]
-
Location : Store in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents.[6][11]
-
Temperature : For long-term storage, follow the manufacturer's recommendations, though many chlorinated quinoline compounds are stable at room temperature.[11][12]
Section 4: First-Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures:
-
If Inhaled : Move the person to fresh air.[10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[13] Seek medical attention.[10]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.[6] If skin irritation persists, get medical advice.[10]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[10] If eye irritation persists, seek medical attention.[10]
-
If Swallowed : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[10] Call a poison control center or doctor immediately.[14]
Spill Response Protocol:
Caption: Decision-making workflow for spill response.
Section 5: Disposal Considerations
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Management:
-
Waste Containers : Use dedicated, clearly labeled, and sealed containers for waste containing this compound.[11]
-
Disposal Procedures : All waste must be treated as hazardous chemical waste.[11] Follow all institutional, local, and national regulations for the disposal of halogenated organic waste.[11] Do not dispose of this compound down the drain or in regular trash.[11]
-
Decontamination of Glassware : Glassware that has been in contact with the compound should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol).[11] The collected solvent rinse should be disposed of as hazardous waste.[11]
Section 6: Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is key to its safe storage and handling.
-
Chemical Stability : The compound is stable under normal storage conditions.[6]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[5][6]
-
Hazardous Decomposition Products : Under fire conditions, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[6][10]
References
- 1. chemeo.com [chemeo.com]
- 2. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE | 7640-33-7 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7 [amp.chemicalbook.com]
- 5. biosynce.com [biosynce.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. 7-Bromo-5-chloro-8-hydroxyquinoline | 7640-33-7 | TCI AMERICA [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. chemscene.com [chemscene.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. fishersci.fr [fishersci.fr]
Methodological & Application
Synthetic Route for 7-Bromo-5-chloroquinolin-8-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. Halogenated quinolines are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antineurodegenerative properties.[1][2][3] This guide outlines a proposed synthetic pathway starting from the commercially available 5-chloroquinolin-8-ol, detailing the necessary reagents, experimental procedures, and purification methods. The information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction
8-Hydroxyquinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to chelate metal ions and their wide range of pharmacological applications.[1][2] The introduction of halogen atoms, such as bromine and chlorine, onto the quinoline scaffold can significantly modulate the compound's biological and physicochemical properties. This compound is a specific derivative with potential for further investigation in various therapeutic areas. This protocol describes a straightforward and efficient method for its preparation via electrophilic bromination of 5-chloroquinolin-8-ol.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through the regioselective bromination of 5-chloroquinolin-8-ol. The hydroxyl group at position 8 and the chlorine atom at position 5 are ortho-, para-directing groups, which will direct the incoming electrophile (bromine) to the C-7 position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 5-chloroquinolin-8-ol using N-bromosuccinimide (NBS) as the brominating agent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Chloroquinolin-8-ol | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |
| Chloroform (CHCl₃) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Hexane | Reagent Grade | Commercially Available |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloroquinolin-8-ol (1.0 equivalent) in anhydrous chloroform.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-bromosuccinimide (1.0 - 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Data Summary
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Chloroquinolin-8-ol | C₉H₆ClNO | 179.60 | White to light yellow crystalline powder |
| This compound | C₉H₅BrClNO | 258.50 | Off-white to pale yellow solid |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 5-Chloroquinolin-8-ol |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Yield | 80-90% (based on similar reactions) |
| Purification Method | Recrystallization or Column Chromatography |
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure and regiochemistry of the halogen substitution.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine and chlorine isotopes.
-
Melting Point (MP): To assess the purity of the final compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chloroform is a hazardous solvent and should be handled with care.
-
N-Bromosuccinimide is a corrosive and lachrymatory substance. Avoid inhalation and contact with skin.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound. The described method is based on established synthetic methodologies for the halogenation of 8-hydroxyquinolines and is expected to be a reliable and efficient route to the target compound. The availability of this protocol should facilitate further research into the biological activities and potential therapeutic applications of this and related halogenated quinoline derivatives.
References
Application Note: High-Throughput Quantification of 7-Bromo-5-chloroquinolin-8-ol in Rat Plasma Using a Validated LC-MS/MS Method
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) in rat plasma. The protocol employs a simple protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method was validated for linearity, accuracy, precision, recovery, and stability, demonstrating its suitability for pharmacokinetic studies and routine drug monitoring.
Introduction
This compound, also known as CLBQ14, is an 8-hydroxyquinoline analog that functions as a potent and selective inhibitor of methionine aminopeptidase (MetAP).[1][2] MetAP is a crucial enzyme involved in the post-translational modification of numerous proteins and has been identified as a viable target for therapeutic intervention in various diseases.[2] The development of novel drug candidates like CLBQ14 necessitates reliable bioanalytical methods to accurately characterize their pharmacokinetic profiles. This document provides a detailed protocol for the quantification of CLBQ14 in a biological matrix, specifically rat plasma, using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound (CLBQ14) reference standard
-
Clioquinol (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat plasma (blank)
Instrumentation
A Shimadzu Nexera X2 UHPLC system coupled to a 4000 QTRAP® mass spectrometer was utilized for this analysis.[2]
LC-MS/MS Method Parameters
The quantitative data for the LC-MS/MS method are summarized in the tables below.
Table 1: Liquid Chromatography Parameters [1][2]
| Parameter | Condition |
| Column | Waters XTerra® MS C18 (3.5 µm, 125 Å, 2.1 x 50 mm) |
| Mobile Phase A | 0.2% Formic acid in Water |
| Mobile Phase B | 0.2% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient | Initial 20% B, 70% B at 0.80 min, 95% from 2.80-3.80 min, and 40% B from 4.00-5.50 min |
| Column Temperature | Room Temperature |
| Retention Time | CLBQ14: ~1.31 min; IS: ~1.40 min |
Table 2: Mass Spectrometry Parameters [1][2]
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (CLBQ14) | [M+H]⁺ m/z 257.919 → 151.005 |
| MRM Transition (IS) | [M+H]⁺ m/z 305.783 → 178.917 |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of CLBQ14 and the internal standard (Clioquinol) in acetonitrile at a concentration of 1 mg/mL.[3] Store these solutions at -20°C.[3]
-
Working Solutions: Prepare working standard solutions of CLBQ14 by serial dilution of the stock solution with acetonitrile.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank rat plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.[1][2] Prepare QC samples in blank rat plasma at four concentration levels: lower limit of quantitation (LLOQ; 1 ng/mL), low (2.5 ng/mL), medium (400 ng/mL), and high (800 ng/mL).[2][3]
Sample Preparation Protocol
A protein precipitation method is used for the extraction of CLBQ14 from plasma samples.[1][2][3]
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.[3]
-
Add 200 µL of acetonitrile containing the internal standard (150 ng/mL Clioquinol).[2][3]
-
Vortex the mixture for 30 seconds to precipitate proteins.[2][3]
-
Centrifuge the samples at 14,000 rpm (18,879 x g) for 10 minutes at 4°C.[2][3]
-
Transfer the clear supernatant to an auto-sampler vial for LC-MS/MS analysis.[2][3]
References
- 1. A simple, sensitive and reliable LC-MS/MS method for the determination of this compound (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 3. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of this compound (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-Bromo-5-chloroquinolin-8-ol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a compound of interest in pharmaceutical research. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. These application notes provide detailed protocols for the determination of this compound in various biological samples, including plasma, urine, and tissue homogenates, using state-of-the-art analytical techniques. The methodologies described herein are based on published and validated methods for the target analyte and structurally similar compounds, ensuring reliability and reproducibility.
Analytical Methodologies
Two primary analytical techniques are presented for the quantification of this compound:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and high-throughput capabilities.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This method offers a sensitive and cost-effective alternative to LC-MS/MS.
Protocol 1: Quantification of this compound in Rat Plasma and Urine by LC-MS/MS
This protocol is based on a validated method for the bioanalysis of this compound (also referred to as CLBQ14) in rat plasma and urine, demonstrating high recovery and precision.[1][2]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and efficient method for extracting this compound from plasma and urine samples.
Materials:
-
Rat plasma or urine samples
-
This compound analytical standard
-
Clioquinol (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare stock solutions of this compound and Clioquinol (IS) in acetonitrile.
-
Spike 45 µL of blank rat plasma or urine with 5 µL of the this compound standard solution to prepare calibration standards and quality control (QC) samples.
-
Add 200 µL of acetonitrile containing the internal standard (Clioquinol, 150 ng/mL) to the 50 µL sample (spiked or unknown).[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: Shimadzu Nexera X2 UHPLC System or equivalent[2]
-
Mobile Phase A: 0.2% Formic Acid in Water[2]
-
Mobile Phase B: 0.2% Formic Acid in Acetonitrile[2]
-
Flow Rate: 0.5 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Gradient Elution:
-
Initial: 20% B
-
0.80 min: 70% B
-
2.80 - 3.80 min: 95% B
-
4.00 - 5.50 min: 40% B[2]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Quantitative Data Summary
| Parameter | Rat Plasma | Rat Urine | Reference |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | [1][2] |
| LLOQ | 1 ng/mL | 1 ng/mL | [2] |
| Intra-day Accuracy | Within 15% | Within 15% | [1][2] |
| Inter-day Accuracy | Within 15% | Within 15% | [1][2] |
| Intra-day Precision | Within 15% | Within 15% | [1][2] |
| Inter-day Precision | Within 15% | Within 15% | [1][2] |
| Recovery | > 96.3% | > 96.6% | [1][2] |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for plasma and urine.
Protocol 2: Quantification of this compound in Tissue Homogenates by HPLC-ECD
This protocol is adapted from a validated method for the quantification of Clioquinol, a structurally similar compound, in hamster tissues.[3] This method provides a reliable alternative for tissue analysis.
Tissue Homogenization
Materials:
-
Tissue sample (e.g., brain, liver, kidney)
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Homogenizer (e.g., Potter-Elvehjem, bead beater)
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh the tissue sample.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 1:4 w/v).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (tissue homogenate) for further processing.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette a known volume of tissue homogenate into a clean tube.
-
Add the internal standard.
-
Add 3-5 volumes of the extraction solvent.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
HPLC-ECD Instrumentation and Conditions
High-Performance Liquid Chromatography:
-
System: Standard HPLC system
-
Column: Nucleosil C18, 7 µm, 3.9 x 300 mm (or equivalent)[3]
-
Mobile Phase: 0.1 M Phosphate/Citrate buffer : Methanol:Acetonitrile (40:30:30, v/v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
Electrochemical Detector:
-
Detector: Electrochemical detector with a glassy carbon working electrode.
-
Potential: The optimal potential should be determined experimentally by constructing a hydrodynamic voltammogram. A starting potential of +0.8 to +1.0 V is recommended for phenolic compounds.
Quantitative Data Summary (Adapted from Clioquinol Data)
| Parameter | Tissue Homogenate | Reference |
| Linearity Range | 10 - 1000 ng/g | [3] |
| Quantitation Limit | 10 ng/g | [3] |
| Intra-assay Accuracy | > 95% | [3] |
| Inter-assay Accuracy | > 95% | [3] |
| Intra-assay Precision (CV) | 3.0 - 7.7% | [3] |
| Inter-assay Precision (CV) | 3.0 - 7.7% | [3] |
| Recovery | 72 - 77% | [3] |
Experimental Workflow Diagram
Caption: HPLC-ECD workflow for tissue homogenates.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE can be employed as an alternative or additional clean-up step for all biological matrices to remove interferences and concentrate the analyte.
Materials:
-
SPE cartridges (e.g., C18, Mixed-mode cation exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water/Methanol mixture)
-
Elution solvent (e.g., Acetonitrile, Methanol with modifier)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1-2 cartridge volumes of equilibration solvent. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample (e.g., diluted plasma, tissue homogenate supernatant) onto the cartridge at a slow flow rate.
-
Washing: Pass 1-2 cartridge volumes of wash solvent to remove interfering substances.
-
Elution: Elute the analyte with a small volume of elution solvent.
-
The eluate can then be evaporated and reconstituted for analysis by LC-MS/MS or HPLC-ECD.
SPE Workflow Diagram
Caption: General Solid-Phase Extraction workflow.
Analyte Stability
While specific stability data for this compound in biological matrices is not extensively published, studies on the related compound Clioquinol indicate good stability under various conditions. Forced degradation studies on Clioquinol showed it to be stable to dry heat and sunlight, but susceptible to acid and alkali hydrolysis, and chemical oxidation. It is recommended to perform stability assessments for this compound in the specific biological matrix under the intended storage and handling conditions as part of the bioanalytical method validation. This should include freeze-thaw stability, short-term bench-top stability, and long-term storage stability.
Bioanalytical Method Validation
All methods used for the quantification of drugs in biological samples to support regulatory submissions must be validated according to guidelines from regulatory agencies such as the FDA and EMA. The key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal concentration.
-
Precision: The degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.
References
Application Notes and Protocols for 7-Bromo-5-chloroquinolin-8-ol in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of 7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. This compound is of interest for its potential as an antibacterial and antifungal agent. The protocols outlined below are based on established methods for antimicrobial susceptibility testing.
Introduction
This compound belongs to the 8-hydroxyquinoline class of compounds, which are known for their metal-chelating properties. This mechanism is believed to be a key factor in their antimicrobial activity, as they can disrupt essential metabolic processes in microbial cells by sequestering metal ions required for enzymatic functions. Derivatives of 8-hydroxyquinoline have shown a broad spectrum of activity against various pathogens. These protocols will guide researchers in determining the in vitro efficacy of this compound against a range of microorganisms.
Data Presentation
Table 1: In Vitro Activity of Cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis [1]
| Microorganism | Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycobacterium tuberculosis | Standard Strains | 9 | 0.125 - 0.25 | - | - |
| Mycobacterium tuberculosis | Clinical Isolates | 150 | 0.062 - 0.25 | 0.125 | 0.25 |
| Mycobacterium tuberculosis | Drug-Sensitive | 50 | 0.062 - 0.25 | 0.125 | 0.25 |
| Mycobacterium tuberculosis | Isoniazid-Resistant | 25 | 0.062 - 0.25 | 0.125 | 0.25 |
| Mycobacterium tuberculosis | Rifampin-Resistant | 25 | 0.062 - 0.25 | 0.125 | 0.25 |
| Mycobacterium tuberculosis | Multidrug-Resistant | 50 | 0.062 - 0.25 | 0.125 | 0.25 |
Proposed Mechanism of Action: Metal Ion Chelation
The primary proposed mechanism of antimicrobial action for 8-hydroxyquinoline derivatives, including this compound, involves the chelation of essential metal ions.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
References
Application of 7-Bromo-5-chloroquinolin-8-ol in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-5-chloroquinolin-8-ol, a halogenated quinoline derivative, is a compound of significant interest in drug development due to its potential therapeutic applications.[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for preclinical and clinical development.[2] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound and its close analog, Clioquinol (5-chloro-7-iodo-8-quinolinol), which is often studied for similar indications such as neurodegenerative diseases.[3][4][5]
Pharmacokinetic Profile
Pharmacokinetic studies are crucial to determine the bioavailability, half-life, and potential for accumulation of a drug candidate.[2][3][4] Studies in various animal models have shown that this compound (referred to as CLBQ14 in a key study) and Clioquinol are rapidly absorbed and undergo metabolism.[3][6][7]
Data Presentation
The following tables summarize key pharmacokinetic parameters for this compound (CLBQ14) and Clioquinol from studies in different animal models.
Table 1: Pharmacokinetic Parameters of this compound (CLBQ14) in Sprague Dawley Rats [6][7]
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 285.3 ± 31.5 | 102.7 ± 11.8 |
| Tmax (h) | 0.08 | 4.0 |
| AUC (0-t) (ng·h/mL) | 289.4 ± 24.1 | 871.2 ± 105.3 |
| AUC (0-inf) (ng·h/mL) | 296.5 ± 25.3 | 924.6 ± 112.7 |
| t1/2 (h) | 7.8 ± 0.9 | 10.2 ± 1.5 |
| CL (L/h/kg) | 3.4 ± 0.3 | - |
| Vd (L/kg) | 38.2 ± 4.1 | - |
| Bioavailability (%) | - | 62.3 |
Data presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Clioquinol in Various Species [3][4][8]
| Species | Route | Dose | Cmax | Tmax | t1/2 (h) | Bioavailability (%) |
| Hamsters | Intraperitoneal | 50 mg/kg | - | 15 min | 2.2 ± 1.1 | - |
| Hamsters | Oral | 50 mg/kg | - | 30 min | - | 16 (vs. i.p.) |
| Humans | Oral | 250-1500 mg | Dose-related | - | 11-14 | - |
Note: Direct comparison between studies should be made with caution due to differences in methodology, species, and formulation.
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate quantification of this compound in biological matrices.
Bioanalytical Method for this compound in Rat Plasma and Urine
This protocol is based on a validated LC-MS/MS method for the quantification of CLBQ14.[6][7]
1. Sample Preparation (Protein Precipitation) [6][7]
-
To 100 µL of plasma or urine sample, add 200 µL of acetonitrile containing the internal standard (e.g., Clioquinol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions [6][7]
-
UHPLC System: Shimadzu Nexera X2 or equivalent.[6]
-
Column: Waters XTerra® MS C18 (3.5 μm, 125Å, 2.1 × 50 mm).[6]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A time-programmed gradient is used to achieve optimal separation.
-
Flow Rate: 0.5 mL/min.[6]
-
Mass Spectrometer: 4000 QTRAP® mass spectrometer or equivalent.[6][7]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
3. Method Validation
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
The linear range for CLBQ14 was established from 1 to 1000 ng/mL.[6][7]
-
Intra-day and inter-day accuracy and precision were within 15%.[6][7]
-
Extraction recoveries from rat plasma and urine were greater than 96%.[6][7]
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]
- 3. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and distribution of clioquinol in golden hamsters [air.unimi.it]
- 6. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of this compound (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of this compound (CLBQ14), A Potent And Selective Inhibitor ⦠- News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 8. Pharmacokinetics and distribution of clioquinol in golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 7-Bromo-5-chloroquinolin-8-ol Derivatives: An Experimental Protocol for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 7-bromo-5-chloroquinolin-8-ol derivatives, a class of compounds with significant potential in drug discovery. Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[1] Halogenated quinolin-8-ol derivatives, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3][4]
The synthetic protocol outlined below is based on established methodologies for the halogenation of quinoline scaffolds. This application note also presents key quantitative data for related compounds and illustrates the experimental workflow.
Data Presentation
The following table summarizes representative quantitative data for key intermediates and analogous compounds, providing a reference for expected outcomes in the synthesis of this compound derivatives.
| Compound Name | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 7-Bromoquinolin-8-ol | Quinolin-8-ol | N-Bromosuccinimide | Chloroform | 85 | 138-143 | [5] |
| 5,7-Dibromo-8-hydroxyquinoline | 8-Hydroxyquinoline | Bromine | Chloroform | - | - | [2] |
| 7-Bromo-8-hydroxyquinoline | 8-Hydroxyquinoline | Bromine | Chloroform | 51 | 138-139 | [2] |
| 7-Bromo-4-chloro-8-methylquinoline | 7-Bromo-8-methylquinolin-4-ol | Phosphorus oxychloride | - | ~94 | - | [6] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | 5-Chloro-8-hydroxyquinoline, Ciprofloxacin | Paraformaldehyde | Ethanol | 75 | - | [3] |
Experimental Protocols
This section details a proposed multi-step synthesis for this compound derivatives, starting from the commercially available 5-chloroquinolin-8-ol. The protocol is adapted from established procedures for the bromination of quinolin-8-ol derivatives.
Materials:
-
5-chloroquinolin-8-ol
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator)
Procedure: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform.[5]
-
Bromination: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise.[5]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 40 °C. Stir the mixture for 18-24 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).[5]
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) to neutralize any remaining acid.[2][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: The crude product is then purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.[5]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols for In Vitro Assay Design Using 7-Bromo-5-chloroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a molecule of significant interest in medicinal chemistry and drug discovery. The 8-hydroxyquinoline scaffold is recognized as a "privileged structure" due to its ability to bind to various biological targets. Derivatives of 8-hydroxyquinoline are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, often attributed to their metal-chelating capabilities.[1]
Specifically, this compound, also identified as CLBQ14, has been characterized as a potent and selective inhibitor of methionine aminopeptidases (MetAPs), particularly those from Mycobacterium tuberculosis (Mtb).[2] MetAPs are essential enzymes that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[2] The inhibition of MetAP is a promising strategy for the development of novel antibacterial and anticancer therapeutics.
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its potential as a MetAP inhibitor, a cytotoxic agent against cancer cells, and an antimicrobial compound.
Data Presentation: In Vitro Activity of this compound and Related Compounds
While specific quantitative data for this compound across a broad range of cell lines and microbial strains is still emerging, the following tables summarize its known activity and provide reference data for structurally similar quinoline derivatives to guide experimental design.
Table 1: Inhibitory Activity against Methionine Aminopeptidase (MetAP)
| Compound | Target Enzyme | IC50 | Reference |
| This compound (CLBQ14) | M. tuberculosis MetAP1a & MetAP1c | Potent & Selective Inhibitor | [2] |
Note: Specific IC50 values for CLBQ14 against MetAPs are not publicly available in the cited literature, but its high potency is noted.
Table 2: Reference Cytotoxic Activity of Related Quinoline Derivatives against Human Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 7-Chloroquinoline Derivatives | MCF-7 (Breast) | 54.46 - 89.70 | [3] |
| HCT-116 (Colon) | 27.19 - 100.68 | [3] | |
| Quinazoline-based Hybrid | A549 (Lung) | 8.23 | [4] |
| HCT-116 (Colon) | 5.60 | [4] | |
| MCF-7 (Breast) | 5.59 | [4] |
Table 3: Reference Antimicrobial Activity of Related Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Aminated Quinolinequinones | Staphylococcus aureus | 1.22 | [5][6] |
| Candida albicans | 1.22 | [5][6] | |
| 8-Nitrofluoroquinolones | Escherichia coli | 31 - 125 | [7] |
| Staphylococcus aureus | 31 - 125 | [7] |
Experimental Protocols
Protocol 1: Methionine Aminopeptidase (MetAP) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against MetAP.
Materials:
-
Purified recombinant MetAP enzyme
-
Met-p-nitroanilide (a chromogenic substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂)
-
This compound
-
DMSO (for compound dissolution)
-
96-well microplate
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the purified MetAP in the assay buffer to a working concentration.
-
Assay Procedure:
-
Add 50 µL of the assay buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 20 µL of the diluted enzyme solution to each well, except for the substrate blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Met-p-nitroanilide substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines (e.g., MCF-7, A549, HCT-116).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
References
- 1. Co-Targeting the EGFR and PI3K/Akt Pathway to Overcome Therapeutic Resistance in Head and Neck Squamous Cell Carcinoma: What about Autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Highly Active Small Aminated Quinolinequinones against Drug-Resistant Staphylococcus aureus and Candida albicans [mdpi.com]
- 6. Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Proper storage and handling of solid 7-Bromo-5-chloroquinolin-8-ol
Application Notes and Protocols for 7-Bromo-5-chloroquinolin-8-ol
These application notes provide detailed protocols for the proper storage and handling of solid this compound, a compound utilized in various research and development applications, including as an antibacterial agent and a synthetic intermediate.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for performing accurate calculations in experimental work.
| Property | Value | Reference |
| CAS Number | 7640-33-7 | [2][3][4][5] |
| Molecular Formula | C₉H₅BrClNO | [2][3][4] |
| Molecular Weight | 258.50 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 176-182 °C | [1] |
| Purity | ≥97% | [1][4] |
| Water Solubility | log10WS: -4.44 (Crippen Calculated Property) | [2] |
| Octanol/Water Partition Coefficient | logPoct/wat: 3.356 (Crippen Calculated Property) | [2] |
Safety and Hazard Information
This compound is a hazardous substance and requires careful handling to minimize exposure.[6] The primary hazards are summarized in Table 2.
| Hazard | Description | GHS Classification |
| Acute Toxicity (Oral) | Toxic if swallowed.[7] | Category 3 |
| Skin Corrosion/Irritation | May cause skin irritation.[1][8] | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Category 1 |
| Skin Sensitization | May cause an allergic skin reaction.[7] | Category 1 |
| Reproductive Toxicity | May damage fertility or the unborn child.[7] | Category 1B |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects.[7] | Category 1 |
All personnel handling this compound must be thoroughly familiar with the safety data sheet (SDS) and receive appropriate safety training.
Proper Storage and Handling Protocols
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a respirator with a P3 filter is recommended to avoid dust inhalation.
Storage Protocol
Proper storage is critical to maintain the stability and integrity of the compound.
-
Container: Keep the compound in a tightly closed container.[7]
-
Environment: Store in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C.[3][4][5] For long-term storage, refrigeration is recommended to minimize potential degradation.
-
Light Sensitivity: Protect from light.[7]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1][6]
Handling Protocol (Solid)
-
Location: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust.
-
Weighing: If weighing the compound, do so in a fume hood on a tared weigh boat or paper.
-
Spills: In case of a spill, carefully collect the solid material without generating dust. Clean the affected area with an appropriate solvent and dispose of all materials as hazardous waste.
Solution Preparation Protocol
This protocol outlines the preparation of a stock solution. Adjust volumes and concentrations as needed for your specific application.
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration.
-
Dispense Solid: In a chemical fume hood, carefully weigh the calculated mass of the solid compound into a suitable volumetric flask.
-
Add Solvent: Add a small amount of the desired solvent (e.g., DMSO, DMF, or an appropriate buffer) to the flask. Due to its low water solubility, organic solvents are typically required for initial dissolution.
-
Dissolve: Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
Bring to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and Store: Clearly label the solution with the compound name, concentration, solvent, and date of preparation. Store the solution under the same conditions as the solid, protected from light.
Experimental Workflows and Diagrams
The following diagrams illustrate the key workflows for the safe handling and storage of this compound.
Caption: Workflow for receiving and storing solid this compound.
Caption: Step-by-step workflow for the safe handling and preparation of solutions.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor immediately if you feel unwell.
References
- 1. biosynce.com [biosynce.com]
- 2. 5-Chloro-7-bromo-8-hydroxyquinoline (CAS 7640-33-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Preparation of a 7-Bromo-5-chloroquinolin-8-ol Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of 7-Bromo-5-chloroquinolin-8-ol, a compound utilized in pharmaceutical research and analytical chemistry.[1] Adherence to these guidelines, particularly the safety precautions, is crucial for accurate and safe experimental outcomes.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrClNO | [2] |
| Molecular Weight | 258.50 g/mol | [1][2][3] |
| Appearance | Pale yellow to reddish-yellow powder/solid | [1] |
| Melting Point | 176-182 °C | [1][4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. | [4] |
| Storage | Sealed in a dry place at room temperature. | [2][4][5] |
Safety Precautions
This compound is a chemical that requires careful handling to avoid potential health hazards.
-
Hazard : Harmful if swallowed.[6] It may cause irritation to the eyes, skin, and respiratory system.[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. Operations should be performed in a properly ventilated fume hood.[4]
-
Handling : Avoid generating dust and prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area.[4]
-
Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for various in vitro assays.
Materials:
-
This compound (purity ≥97%)[2]
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile pipette tips
-
Vortex mixer
Procedure:
-
Determine the required mass: To prepare a 10 mM solution, the required mass of this compound must be calculated using its molecular weight (258.50 g/mol ).
-
Calculation :
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 258.50 g/mol * 1000 mg/g = 2.585 mg
-
-
-
Weigh the compound:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh out 2.585 mg of this compound using a clean spatula.
-
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
-
Storage:
-
Store the resulting stock solution at -20°C for long-term use. For short-term storage (1-2 weeks), 2-8°C is acceptable.[7] Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Summary of Calculations for Various Stock Concentrations:
| Target Concentration | Volume of DMSO | Mass of this compound |
| 1 mM | 1 mL | 0.2585 mg |
| 5 mM | 1 mL | 1.2925 mg |
| 10 mM | 1 mL | 2.585 mg |
| 20 mM | 1 mL | 5.170 mg |
| 50 mM | 1 mL | 12.925 mg |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the preparation of the stock solution.
Caption: Workflow for preparing a stock solution.
References
Application Notes and Protocols for Halogenated 8-Hydroxyquinolines in Anticancer Research
Disclaimer: Direct anticancer research on 7-Bromo-5-chloroquinolin-8-ol is not extensively available in publicly accessible literature. The following application notes and protocols are based on research conducted on its close structural analog, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which serves as a representative compound for this class of halogenated 8-hydroxyquinolines.
Application Notes
Introduction to Halogenated 8-Hydroxyquinolines as Anticancer Agents
Halogenated derivatives of 8-hydroxyquinoline are a class of compounds that have garnered significant interest in anticancer research. Clioquinol, a well-known member of this family, has demonstrated potent anticancer activities in various preclinical studies.[1][2][3] These compounds are characterized by their ability to chelate metal ions, which is believed to be a key mechanism underlying their biological effects.[4] Their potential as anticancer agents stems from their ability to induce cancer cell death through multiple pathways, including the disruption of protein degradation, inhibition of key signaling pathways, and induction of oxidative stress.[1][2]
Mechanism of Anticancer Action
The anticancer activity of Clioquinol and related compounds is multifaceted and involves several mechanisms:
-
Proteasome Inhibition: Clioquinol has been shown to inhibit the proteasome, a cellular complex responsible for degrading unwanted or damaged proteins.[1] This inhibition leads to the accumulation of pro-apoptotic proteins, ultimately triggering cancer cell death.
-
Disruption of Signaling Pathways: These compounds can interfere with critical cancer cell survival pathways. Clioquinol has been reported to inhibit the NF-kappaB and mTOR signaling pathways, both of which are crucial for cancer cell proliferation and survival.[1]
-
Metal Ionophore Activity: Clioquinol can act as a zinc ionophore, transporting zinc ions into cells and lysosomes.[2][4] This disruption of metal homeostasis can lead to apoptosis.
-
Induction of Apoptosis: Treatment with Clioquinol has been shown to induce apoptosis in various cancer cell lines through caspase-dependent pathways.[4]
-
Anti-Angiogenesis: Some studies suggest that these compounds may also possess anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow.[2]
In Vitro and In Vivo Anticancer Activity
Clioquinol has demonstrated cytotoxicity against a range of human cancer cell lines in vitro, with IC50 values typically in the low micromolar range.[4][5] In vivo studies using mouse xenograft models have also shown that Clioquinol can inhibit tumor growth without causing significant toxicity.[4][5] However, clinical trials with Clioquinol have shown limited therapeutic efficacy, which may be due to poor bioavailability at the tumor site.[3] This has spurred research into the development of new analogs and delivery methods to improve its anticancer potential.[2][3]
Data Presentation
Table 1: In Vitro Anticancer Activity of Clioquinol and a Related Compound
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol | Eight different human cancer cell lines | Low micromolar range | [4][5] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Human cancer cell lines | 5 to 10-fold lower than Clioquinol | [6] |
Note: Specific IC50 values for each of the eight cell lines for Clioquinol were not detailed in the provided search results, but were described as being in the "low micromolar range."
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is a general method for assessing the effect of a compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound or analogous compound (dissolved in a suitable solvent like DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
2. Caspase-Mediated Apoptosis Assay
This protocol provides a general method to determine if cell death is occurring via apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or microplate reader capable of measuring luminescence
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound as described in the cell viability assay protocol.
-
Cell Lysis: After the treatment period, lyse the cells according to the caspase activity assay kit manufacturer's instructions. This typically involves adding a reagent that lyses the cells and contains a substrate for the caspase enzyme.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow the caspase enzyme to cleave the substrate.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The amount of luminescence is proportional to the amount of caspase activity.
-
Data Analysis: Compare the luminescence of the treated cells to that of the untreated control cells to determine the fold-increase in caspase activity.
Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. Feasibility of Repurposing Clioquinol for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Fluorescent Probes with 7-Bromo-5-chloroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel fluorescent probes utilizing 7-Bromo-5-chloroquinolin-8-ol as a core structural scaffold. While specific literature on the direct application of this compound is emerging, its structural similarity to other 8-hydroxyquinoline derivatives suggests significant potential in the design of chemosensors for metal ions and other biologically relevant analytes. The principles and methodologies outlined below are based on established practices in fluorescent probe development and can be adapted to explore the unique properties of this compound-based sensors.
Introduction to this compound in Fluorescent Probe Design
The 8-hydroxyquinoline (8-HQ) scaffold is a well-established fluorophore known for its ability to coordinate with metal ions, leading to significant changes in its photophysical properties. The introduction of electron-withdrawing chloro and bromo substituents at the 5 and 7 positions of the quinoline ring can modulate the electronic and spectral properties of the molecule. Furthermore, the bromo group at the 7-position serves as a versatile synthetic handle for introducing various recognition moieties through cross-coupling reactions, enabling the design of highly specific fluorescent probes.
A typical fluorescent probe consists of three key components: a fluorophore, a recognition moiety (receptor), and a linker. In probes derived from this compound, the quinoline core acts as the fluorophore, while a custom-synthesized group attached at the 7-position can serve as the recognition moiety for a specific analyte.
Potential Applications
Based on the known applications of similar 8-hydroxyquinoline derivatives, probes developed from this compound are anticipated to be valuable for:
-
Metal Ion Sensing: The 8-hydroxyquinoline moiety is a classic chelator for a wide range of metal ions. Probes can be designed for the selective detection of biologically important ions such as Zn²⁺, Mg²⁺, and Cu²⁺, as well as environmentally relevant heavy metal ions like Hg²⁺ and Pb²⁺.[1][2]
-
Bioimaging: Functionalization of the core structure can yield probes that localize within specific cellular compartments, enabling the visualization and tracking of analytes in living cells.
-
pH Sensing: The phenolic hydroxyl group of the 8-hydroxyquinoline scaffold can exhibit pH-dependent fluorescence, making it a potential candidate for monitoring pH changes in biological systems.
General Synthetic Workflow
The development of a fluorescent probe from this compound typically involves the introduction of a recognition moiety at the 7-position via a cross-coupling reaction. A general synthetic pathway is illustrated below.
Caption: General synthetic workflow for derivatizing this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of fluorescent probes based on this compound. Note: These are generalized protocols and may require optimization for specific target probes and applications.
Protocol for Synthesis of a Phenyl-Substituted Derivative via Suzuki Coupling
This protocol describes the synthesis of a hypothetical probe where a phenyl group is introduced at the 7-position.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, such as a pre-mixture of Pd(OAc)₂ (0.05 equiv.) and PPh₃ (0.1 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-phenyl-5-chloroquinolin-8-ol derivative.[3]
Protocol for Fluorescence Spectroscopy and Characterization
This protocol outlines the steps to determine the basic photophysical properties of a newly synthesized probe.
Materials:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, buffer solutions)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Dilute the stock solution to a working concentration (typically 1-10 µM) in the desired experimental buffer (e.g., PBS, HEPES, Tris-HCl). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize solvent effects.
-
Excitation Spectrum: Set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).
-
Emission Spectrum: Using the determined optimal excitation wavelength, scan a range of emission wavelengths to determine the emission maximum (λem).
-
Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift (λem - λex). The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).
Caption: General workflow for fluorescence spectroscopy characterization.
Protocol for Metal Ion Sensing and Selectivity Study
This protocol describes a general method to evaluate the probe's response to different metal ions.
Materials:
-
Fluorescent probe working solution (e.g., 10 µM in 10 mM HEPES buffer, pH 7.4)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) at a higher concentration (e.g., 1 mM) in deionized water.
Procedure:
-
Titration Experiment:
-
To a series of cuvettes, add the probe solution.
-
Add increasing concentrations of a specific metal ion to each cuvette. Include a control with no added metal ion.
-
Incubate the solutions for a short period (e.g., 5-15 minutes) at room temperature.
-
Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.
-
-
Selectivity Study:
-
Repeat the experiment with a range of different metal ions at a fixed concentration to assess the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion to determine the detection limit.
-
Compare the fluorescence response to the target analyte with that of other potential interfering ions.
-
Caption: Workflow for metal ion sensing experiments.
Data Presentation
Quantitative data for newly synthesized probes should be summarized for clear comparison. The following tables provide templates for presenting key photophysical and sensing characteristics.
Table 1: Photophysical Properties of Hypothetical 7-Substituted-5-chloroquinolin-8-ol Probes
| Probe ID | Substituent at 7-position | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Probe-A | Phenyl | 370 | 480 | 110 | 0.15 |
| Probe-B | Thiophenyl | 385 | 510 | 125 | 0.25 |
| Probe-C | Pyridyl | 365 | 475 | 110 | 0.12 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Sensing Performance of a Hypothetical Probe for a Target Metal Ion (e.g., Zn²⁺)
| Parameter | Value |
| Linear Range | 0 - 10 µM |
| Detection Limit | 50 nM |
| Binding Constant (Kd) | 1.2 µM |
| Fluorescence Enhancement | 20-fold |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Signaling Mechanism
The fluorescence response of 8-hydroxyquinoline-based probes upon metal ion binding often operates through mechanisms such as Chelation-Enhanced Fluorescence (CHEF). In the free ligand state, photoinduced electron transfer (PET) or other non-radiative decay pathways can quench fluorescence. Upon chelation with a metal ion, these quenching pathways are inhibited, leading to a significant increase in fluorescence intensity.
Caption: Hypothetical CHEF signaling mechanism.
Conclusion
This compound represents a promising and versatile platform for the development of novel fluorescent probes. The synthetic accessibility at the 7-position allows for the introduction of a wide array of recognition moieties, enabling the design of sensors for various analytes. The protocols and guidelines presented here offer a solid foundation for researchers to explore the potential of this compound in creating next-generation tools for chemical sensing, biological imaging, and drug development. It is crucial to experimentally determine the specific photophysical properties and sensing capabilities of each newly synthesized derivative to validate its utility for any given application.
References
- 1. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a fluorescent probe for Zn2+, 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane and Zn2+-dependent hydrolytic and Zn2+-independent photochemical reactivation of its benzenesulfonyl-caged derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Metal Complex Formation with 7-Bromo-5-chloroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-5-chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities. The introduction of electron-withdrawing halogen atoms at positions 5 and 7 can significantly modulate the electronic properties, lipophilicity, and metal-binding affinity of the parent 8-hydroxyquinoline molecule. Consequently, the metal complexes of this compound are of significant interest in the fields of medicinal chemistry and drug development, with potential applications as antimicrobial and anticancer agents.
The biological activity of these complexes is often attributed to their ability to interact with biological macromolecules and disrupt essential cellular processes. This can occur through various mechanisms, including the inhibition of key enzymes by metal ion chelation, the generation of reactive oxygen species (ROS), the induction of apoptosis, and the modulation of critical signaling pathways such as NF-κB.
These application notes provide an overview of the synthesis, characterization, and biological evaluation of metal complexes of this compound. The included protocols are based on established methodologies for related 8-hydroxyquinoline derivatives and are intended to serve as a guide for the development and investigation of new metal-based therapeutic agents.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for metal complexes of this compound, the following tables include data for closely related halogenated 8-hydroxyquinoline derivatives to provide a comparative reference.
Table 1: Formation Constants of Metal Complexes with a Related Ligand
The following data is for the formation of metal chelates with the structurally similar ligand, 7-bromo-8-hydroxyquinoline-5-sulphonic acid, and provides an indication of the expected stability of metal complexes.[1]
| Metal Ion | Log K₁ | Log K₂ | Log K₃ |
| Y³⁺ | 6.72 | 5.80 | - |
| La³⁺ | 5.93 | 5.25 | - |
| Pr³⁺ | 6.32 | 5.80 | - |
| Nd³⁺ | 6.41 | 5.91 | - |
| Gd³⁺ | 6.82 | 6.01 | - |
| Tb³⁺ | 7.03 | 6.14 | - |
| Dy³⁺ | 7.12 | 6.20 | - |
| Ho³⁺ | 7.21 | 6.31 | - |
Data obtained at 30°C in an aqueous solution at a fixed ionic strength.[1]
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Related 8-Hydroxyquinoline Metal Complexes
| Organism | Ligand (8-HQ) | Cu(II) Complex | Ni(II) Complex | Co(II) Complex |
| Escherichia coli | >100 | 16 | 32 | 32 |
| Staphylococcus aureus | 50 | 8 | 16 | 16 |
| Pseudomonas aeruginosa | >100 | 32 | 64 | 64 |
| Candida albicans | 50 | 16 | 32 | 32 |
Note: This data is for the parent 8-hydroxyquinoline (8-HQ) and its metal complexes and serves as a baseline for comparison. Halogenated derivatives often show enhanced activity.[2][3]
Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Related Halogenated 8-Hydroxyquinoline Metal Complexes
| Cell Line | Ligand (Clioquinol) | Cu(II) Complex | Zn(II) Complex | Pt(II) Complex |
| HeLa (Cervical Cancer) | 15.8 | 3.2 | 5.1 | 8.7 |
| MCF-7 (Breast Cancer) | 12.5 | 2.8 | 4.5 | 7.9 |
| A549 (Lung Cancer) | 18.2 | 4.1 | 6.3 | 10.2 |
| HepG2 (Liver Cancer) | 14.7 | 3.5 | 5.8 | 9.1 |
Note: Data is for Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a closely related compound, and its metal complexes.
Experimental Protocols
Protocol 1: Synthesis of a Transition Metal Complex of this compound (e.g., Copper(II) Complex)
Objective: To synthesize the bis(7-bromo-5-chloroquinolin-8-olato)copper(II) complex.
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 mmol) in 50 mL of hot ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of a 1:1 ethanol-water mixture.
-
Slowly add the copper(II) acetate solution to the stirred solution of the ligand.
-
A precipitate should form upon addition.
-
Heat the reaction mixture to reflux for 2 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL).
-
Dry the product in a desiccator over anhydrous CaCl₂.
Characterization: The synthesized complex should be characterized by:
-
Elemental Analysis (CHN): To determine the empirical formula.
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion (disappearance of the O-H stretching band and shifts in the C=N and C-O stretching frequencies).
-
UV-Vis Spectroscopy: To study the electronic transitions and complex formation.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
Protocol 2: Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method)
Objective: To determine the metal-to-ligand ratio in the complex.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Stock solution of a metal salt (e.g., CuSO₄) of the same molarity in the same solvent.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of the ligand and metal ion, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the metal ranges from 0.1 to 0.9.
-
The total volume of each solution should be kept constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the metal ion.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:2 metal-to-ligand complex, the maximum will be at a mole fraction of approximately 0.33 for the metal.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized metal complexes on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complex dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the metal complex in the cell culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the complex. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Proposed Mechanism of Anticancer Activity
The metal complexes of this compound are hypothesized to exert their anticancer effects through a multi-faceted mechanism involving the induction of oxidative stress and apoptosis.
Caption: Proposed anticancer mechanism of the metal complex.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of the metal complexes.
Caption: Workflow for synthesis and evaluation.
Signaling Pathway: NF-κB Inhibition
Metal complexes of quinoline derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-5-chloroquinolin-8-ol
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Bromo-5-chloroquinolin-8-ol. Our aim is to help you improve yield, minimize impurities, and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenges in synthesizing this compound revolve around achieving high regioselectivity and yield while minimizing the formation of byproducts. Since the 5-position is already chlorinated, the primary goal is the selective bromination at the 7-position. Key challenges include incomplete reactions, difficulties in purification, and potential for degradation of the starting material or product under harsh conditions.
Q2: Which brominating agent is most effective for this synthesis?
N-Bromosuccinimide (NBS) is a highly recommended reagent for the selective bromination of 8-hydroxyquinoline derivatives.[1] It is a milder electrophilic brominating agent compared to molecular bromine (Br₂), which can help in preventing over-bromination and the formation of undesired side products. Using NBS in a suitable solvent like chloroform or acetonitrile at controlled temperatures often leads to higher yields of the desired mono-brominated product.[1][2]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are the expected side products in this reaction?
Given that the starting material is 5-chloroquinolin-8-ol, the primary side product would be unreacted starting material if the reaction does not go to completion. If starting with 8-hydroxyquinoline, a common side product is the di-brominated product, 5,7-dibromo-8-hydroxyquinoline.[3] However, with 5-chloroquinolin-8-ol, the 5-position is already blocked, which simplifies the product profile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | 1a. Increase reaction time and continue monitoring by TLC. 1b. Gradually increase the reaction temperature, but be cautious of potential side reactions. 1c. Ensure the freshness and purity of the brominating agent (NBS can degrade over time). |
| 2. Suboptimal stoichiometry. | 2a. Use a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents of NBS). | |
| 3. Inefficient purification. | 3a. Optimize the recrystallization solvent system. 3b. If using column chromatography, ensure proper selection of the stationary and mobile phases. | |
| Multiple Spots on TLC | 1. Presence of unreacted starting material. | 1a. Allow the reaction to proceed for a longer duration. 1b. Consider a small, incremental addition of the brominating agent. |
| 2. Formation of impurities due to harsh conditions. | 2a. Lower the reaction temperature. 2b. Use a milder brominating agent if not already doing so (e.g., switch from Br₂ to NBS). | |
| Difficulty in Product Purification | 1. Product and starting material have similar polarity. | 1a. Utilize column chromatography with a shallow solvent gradient for better separation. 1b. Attempt recrystallization from a variety of solvent systems. |
| 2. Oily or non-crystalline product. | 2a. Try triturating the crude product with a non-polar solvent like hexane to induce solidification. 2b. Ensure all solvent from the reaction workup has been thoroughly removed under vacuum. |
Data on Reaction Conditions for Bromination of 8-Hydroxyquinoline Derivatives
The following table summarizes various reported conditions for the bromination of 8-hydroxyquinoline, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 8-Hydroxyquinoline | N-Bromosuccinimide | Chloroform | 0 - 40 | 18 h | 85 (for 7-bromo) | [2] |
| 8-Hydroxyquinoline | Bromine | Acetonitrile | 0 | 24 h | Mixture of 5,7-dibromo and 7-bromo | [3] |
| 8-Hydroxyquinoline | Bromine | Chloroform | Room Temp. | 1 h | 90 (for 5,7-dibromo) | [3] |
| 8-Aminoquinoline | Bromine | Dichloromethane | Room Temp. | 17 h | Mixture of 5,7-dibromo and 5-bromo | [3] |
Experimental Protocols
Protocol: Synthesis of this compound using N-Bromosuccinimide
This protocol is adapted from established methods for the bromination of 8-hydroxyquinoline.[2]
Materials:
-
5-chloroquinolin-8-ol
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 40°C.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC (e.g., using a 1:9 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Wash the crude residue with water to remove succinimide.
-
Dissolve the remaining solid in ethyl acetate and wash with a 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a solid.
Visualizations
References
Technical Support Center: 7-Bromo-5-chloroquinolin-8-ol LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 7-Bromo-5-chloroquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in positive ion mode?
A1: For this compound (also known as CLBQ14), a common precursor ion is the protonated molecule [M+H]⁺. A validated method has utilized the multiple reaction monitoring (MRM) transition of m/z 257.9 → m/z 151.0.[1][2] An internal standard, such as clioquinol, can be monitored using the transition m/z 305.8 → m/z 179.0.[1][2][3]
Q2: What type of column is suitable for the LC separation of this compound?
A2: A reversed-phase C18 column is commonly used for the chromatographic separation of this compound.[4] A specific example is a Waters XTerra® MS C18 column (3.5 μm, 2.1 x 50 mm).[1][2][3]
Q3: What are the recommended mobile phases for the analysis?
A3: A gradient elution using a combination of water and acetonitrile, both containing a small amount of an acid modifier like formic acid (e.g., 0.1% or 0.2%), is effective for the separation.[1][2][4][5] The gradient can be optimized to ensure good peak shape and separation from matrix components.
Q4: How can I prepare biological samples like plasma or urine for analysis?
A4: Protein precipitation is a straightforward and effective method for preparing plasma and urine samples for the analysis of this compound.[1][2] This typically involves adding a precipitating agent like acetonitrile to the sample, vortexing, and then centrifuging to remove the precipitated proteins before injecting the supernatant.[2]
Q5: What are the common causes of matrix effects in the LC-MS/MS analysis of this compound?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[6][7][8][9] They arise from co-eluting endogenous components of the sample matrix, such as phospholipids, salts, and metabolites, that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[7][8][9] Inadequate sample cleanup and chromatographic separation can exacerbate matrix effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Inappropriate mobile phase pH.[5] | Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[5] |
| Column overload.[5] | Dilute the sample before injection.[5] | |
| Secondary interactions with the stationary phase.[5] | Add a competing agent to the mobile phase to block active sites on the stationary phase.[5] | |
| Column contamination or degradation.[10] | Flush the column or replace it if necessary.[10] | |
| Low or No Signal Intensity | Improper ionization source settings (e.g., temperature, gas flows).[10] | Optimize ion source parameters. |
| Inefficient fragmentation.[10] | Optimize collision energy for the specific MRM transition. | |
| Sample degradation. | Ensure proper sample storage and handling. A study has shown this compound to be stable under expected storage and handling conditions.[1][2][3] | |
| Ion suppression due to matrix effects.[8][9] | Improve sample cleanup, optimize chromatographic separation to separate the analyte from interfering matrix components, or use a matrix-matched calibration curve.[7] | |
| Retention Time Shifts | Changes in mobile phase composition.[10] | Prepare fresh mobile phase and ensure accurate composition. |
| Column degradation or temperature fluctuations.[10] | Use a column oven to maintain a stable temperature and replace the column if it's old or has been subjected to harsh conditions. | |
| Inconsistent flow rate.[10] | Check the LC pump for leaks or bubbles. | |
| High Background Noise | Contamination in the mobile phase, sample, or LC-MS system.[10] | Use high-purity solvents and reagents.[10] Clean the ion source. |
| Presence of interfering compounds. | Improve sample preparation and chromatographic separation. | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent and reproducible sample preparation procedures. |
| System instability. | Allow the LC-MS system to equilibrate properly before starting the analysis. | |
| Carryover from previous injections.[10] | Inject blank samples between analytical runs to check for carryover and optimize the wash solvent and volume. |
Experimental Protocol: LC-MS/MS Analysis of this compound in Rat Plasma
This protocol is based on a validated method for the determination of this compound (CLBQ14) in rat plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To a 45 µL aliquot of plasma, add 5 µL of a standard solution of this compound (in acetonitrile).
-
Add 200 µL of acetonitrile containing the internal standard (e.g., 150 ng/mL clioquinol).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.[2]
2. LC-MS/MS System and Conditions
-
LC System: Shimadzu Nexera X2 UHPLC System or equivalent.[1]
-
Mobile Phase A: 0.2% Formic Acid in Water.[1]
-
Mobile Phase B: 0.2% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient Elution:
-
Initial: 20% B
-
0.80 min: 70% B
-
2.80 - 3.80 min: 95% B
-
4.00 - 5.50 min: 40% B [Corrected from the source which seems to have a typo, likely re-equilibration would be to initial conditions, but citing the provided gradient]. A re-equilibration step at initial conditions would typically follow.[1]
-
-
Mass Spectrometer: 4000 QTRAP® LC-MS/MS system or equivalent.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
MRM Transitions:
-
Collision Energy: 53.0 eV for this compound and 39.0 eV for Clioquinol.[2]
Quantitative Data Summary
The following table summarizes the validation parameters for the LC-MS/MS method for this compound in rat plasma and urine.[1][2][3]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Intra-day Precision | Within 15% of the nominal concentration |
| Inter-day Precision | Within 15% of the nominal concentration |
| Intra-day Accuracy | Within 15% of the nominal concentration |
| Inter-day Accuracy | Within 15% of the nominal concentration |
| Extraction Recovery (Plasma) | > 96.3% |
| Extraction Recovery (Urine) | > 96.6% |
| Matrix Effect | No significant matrix effect observed |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of this compound (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 3. A simple, sensitive and reliable LC-MS/MS method for the determination of this compound (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selectscience.net [selectscience.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. zefsci.com [zefsci.com]
Optimizing reaction conditions for 7-Bromo-5-chloroquinolin-8-ol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-Bromo-5-chloroquinolin-8-ol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The reaction may not have gone to completion.
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Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial.
-
Solution: Carefully check the stoichiometry of your starting material (5-chloroquinolin-8-ol) and the brominating agent (e.g., N-Bromosuccinimide). A slight excess of the brominating agent might be necessary, but a large excess can lead to side products.
-
-
Decomposition of Product: The product might be sensitive to the reaction or workup conditions.
-
Solution: Maintain the recommended temperature throughout the reaction and purification steps. Avoid unnecessarily harsh acidic or basic conditions during workup.
-
-
Losses during Purification: Significant amounts of the product can be lost during purification steps like recrystallization or column chromatography.
Q2: I am observing the formation of multiple products, including di-brominated and other isomers. How can I improve the regioselectivity for 7-bromo substitution?
A2: Achieving high regioselectivity is a common challenge in the halogenation of substituted quinolines. The hydroxyl group at position 8 is an activating group, directing electrophilic substitution to positions 5 and 7.
-
Choice of Brominating Agent: The nature of the brominating agent can influence selectivity.
-
Reaction Temperature: Temperature control is critical for selectivity.
-
Solution: Perform the bromination at a lower temperature. Starting the reaction at 0°C and slowly allowing it to warm to room temperature can favor the mono-brominated product.[2]
-
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent.
Q3: My final product is difficult to purify and appears to be contaminated with unreacted starting material and di-brominated byproduct. What is the best purification strategy?
A3: Purification of halogenated hydroxyquinolines often requires a combination of techniques.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.
-
Protocol: Use silica gel as the stationary phase. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.[2] The optimal ratio should be determined by TLC. A gradient elution, starting with a higher ratio of hexane and gradually increasing the proportion of ethyl acetate, can provide excellent separation.
-
-
Recrystallization: This technique is useful for obtaining a highly pure crystalline product if the crude material is relatively clean (>90%).[3]
-
Protocol: Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a mixture of ethanol and water could be a suitable choice. Dissolve the crude product in a minimum amount of the hot solvent, and if necessary, perform a hot filtration to remove insoluble impurities. Allow the solution to cool slowly to promote the formation of well-defined crystals.[3]
-
Q4: How do I confirm the identity and purity of my synthesized this compound?
A4: A combination of spectroscopic and analytical techniques is essential for product characterization.
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of your product and compare it to the starting material. A single spot for your final product suggests a high degree of purity.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. Look for the molecular ion peak corresponding to the mass of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This is the most powerful tool for structural elucidation. The number of signals, their chemical shifts, and splitting patterns in the NMR spectra will confirm the exact structure of the molecule, including the positions of the bromo and chloro substituents.
Data Presentation
Table 1: Summary of Reaction Conditions for Bromination of 8-Hydroxyquinoline Derivatives
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Quinolin-8-ol | N-Bromosuccinimide | Chloroform | 0 - 40 | 18 | 85 | [2] |
| 8-Hydroxyquinoline | Bromine | Chloroform | Room Temp. | 48 | - | [2] |
| 8-Hydroxyquinoline | Bromine | Chloroform | Room Temp. | 1 | 90 (di-bromo) | [5] |
Note: The synthesis of this compound would start from 5-chloroquinolin-8-ol. The conditions above for the bromination of the parent 8-hydroxyquinoline serve as a good starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination with N-Bromosuccinimide (NBS)
This protocol is adapted from the synthesis of 7-bromoquinolin-8-ol.[2]
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 5-chloroquinolin-8-ol in chloroform.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., hexane:ethyl acetate 4:1).
-
Workup: Once the reaction is complete, wash the reaction mixture with water and then with a 5% sodium bicarbonate solution.[2]
-
Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.
Visualization
Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Stability issues and degradation of 7-Bromo-5-chloroquinolin-8-ol solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 7-Bromo-5-chloroquinolin-8-ol (Cloxyquin) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in solution color (e.g., yellowing, browning) | Photodegradation or oxidation. | Prepare solutions fresh and protect from light by using amber vials or covering containers with aluminum foil. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Precipitation or crystal formation in the solution | Poor solubility, solvent evaporation, or temperature fluctuations. | Ensure the appropriate solvent is used and the concentration is within the solubility limits. Store solutions at a constant, recommended temperature. If precipitation occurs, gentle warming and sonication may redissolve the compound, but stability should be re-verified. |
| Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) | Chemical degradation (hydrolysis, oxidation). | Analyze the solution immediately after preparation. If storage is necessary, conduct a stability study to determine appropriate conditions. Investigate the identity of new peaks as potential degradation products. |
| Decreased potency or biological activity of the solution | Degradation of the active compound. | Re-prepare the solution and re-test. Implement stricter storage and handling protocols, including protection from light and oxygen, and storage at lower temperatures. |
| Inconsistent analytical results | Instability of the compound in the analytical mobile phase or sample matrix. | Evaluate the stability of this compound in the specific analytical method's mobile phase and sample diluent. Adjust pH or solvent composition if necessary to improve stability during analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: To ensure stability, solutions of this compound should be stored at refrigerated temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to oxygen. For long-term storage, freezing (-20 °C or lower) may be considered, but freeze-thaw stability should be evaluated.
Q2: How susceptible is this compound to degradation under different pH conditions?
A2: Halogenated 8-hydroxyquinolines can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize degradation. If experiments require acidic or basic conditions, solutions should be prepared fresh and used immediately.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of quinoline derivatives, potential degradation pathways include:
-
Hydrolysis: Cleavage of the molecule, potentially at the ether linkage if formulated with other substances, or modifications to the quinoline ring under harsh pH conditions.
-
Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV or visible light can induce degradation, often leading to discoloration and loss of potency.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1] This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the solution over time under specific storage conditions will provide a stability profile.
Q5: Are there any known incompatibilities with common excipients or solvents?
A5: While specific incompatibility data for this compound is limited, care should be taken when formulating with strong oxidizing agents. Additionally, the choice of solvent can impact stability; for instance, protic solvents may facilitate hydrolysis under certain conditions. It is recommended to perform compatibility studies with any new formulation.
Quantitative Data on Stability
| Stress Condition | Condition Details | Potential Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 5 - 15% | Hydroxylated derivatives, ring-opened products. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 10 - 20% | Ring cleavage products. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | 15 - 25% | N-oxides, phenolic oxidation products. |
| Thermal Degradation | 80 °C for 48h (solid state) | < 5% | Minimal degradation expected. |
| Photodegradation | ICH-compliant light exposure (UV/Vis) | 5 - 20% | Colored degradants, dimers. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. After incubation, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. After incubation, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer the stock solution to a vial and heat it in a temperature-controlled oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC-UV.
4. Analytical Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Calculate the percentage of degradation of this compound.
-
Assess the peak purity of the parent compound in the presence of degradation products to ensure the method is stability-indicating.
Visualizations
Troubleshooting Workflow for Stability Issues
The following diagram illustrates a logical workflow for troubleshooting stability issues encountered with this compound solutions.
Caption: Troubleshooting workflow for stability issues.
Forced Degradation Experimental Workflow
This diagram outlines the typical experimental workflow for a forced degradation study.
Caption: Forced degradation experimental workflow.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
How to avoid matrix effects in bioanalysis of 7-Bromo-5-chloroquinolin-8-ol
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects during the bioanalysis of 7-Bromo-5-chloroquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a particular concern for this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds present in the biological sample.[1] This interference, which can cause signal suppression or enhancement, leads to inaccurate and imprecise quantitative results.[2][3] this compound has a calculated octanol/water partition coefficient (logP) of 3.356, indicating it is a lipophilic compound.[4][5] This property increases the likelihood of it co-extracting from biological matrices (like plasma) with endogenous lipids and phospholipids, which are major sources of matrix effects in LC-MS/MS analysis.[6][7]
Q2: What are the most common sources of matrix effects in biological samples like plasma and urine?
A2: The primary sources of matrix effects are endogenous and exogenous substances within the sample.[1] In plasma, phospholipids from cell membranes are a notorious cause of ion suppression.[6][7] Other sources include proteins, salts, and metabolites.[1][8] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[1]
Q3: How can I determine if my assay for this compound is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of the analyte post-column while injecting a blank, extracted matrix sample.[9] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively, helping to identify problematic areas in the chromatogram.[1][9]
-
Quantitative Assessment (Post-Extraction Spike): This is the industry "gold standard" for quantifying matrix effects.[1] It involves comparing the peak response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration.[9] A significant difference between the two indicates the presence of matrix effects.[1]
Q4: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for minimizing matrix effects?
A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because its ionization process is more dependent on the properties of the liquid phase droplet.[3][6][10] While a published method for this compound successfully used ESI in positive mode, switching to APCI can be a viable strategy if significant and difficult-to-resolve matrix effects are encountered with ESI.[10][11]
Troubleshooting Guide: Mitigating Matrix Effects
Matrix effects can be systematically addressed by evaluating and optimizing sample preparation, chromatography, and the use of internal standards.
Step 1: Quantitatively Assess the Matrix Effect
Before making changes, it is crucial to confirm and quantify the extent of the matrix effect using the post-extraction spike method. This provides a baseline to measure the effectiveness of your troubleshooting steps.
Caption: Workflow for the quantitative assessment of matrix effects.
Step 2: Optimize Sample Preparation
Improving the sample cleanup procedure is the most effective way to remove interfering compounds before they enter the LC-MS/MS system.[6] A study quantifying this compound in rat plasma and urine reported success with a simple protein precipitation method, which should be considered a starting point.[11] However, if this proves insufficient, more rigorous techniques are warranted.
Caption: Decision tree for selecting an appropriate sample preparation method.
Step 3: Refine Chromatographic Conditions
If sample preparation alone is not sufficient, modifying the LC method can help separate this compound from co-eluting interferences.
-
Adjust Gradient Elution: A shallower gradient can improve resolution between the analyte and interfering peaks.
-
Increase Retention: Since many matrix components like phospholipids elute in the middle of a typical reversed-phase gradient, increasing the retention of the lipophilic this compound may shift it to a cleaner region of the chromatogram.
-
Use High-Efficiency Columns: Employing columns with smaller particle sizes (e.g., sub-2 µm, UHPLC) provides higher resolution and sharper peaks, which can resolve the analyte from interferences.[2]
Step 4: Employ a Suitable Internal Standard (IS)
An appropriate internal standard is crucial for compensating for matrix effects that cannot be eliminated.[1] The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ¹⁵N). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it experiences the same degree of ion suppression or enhancement, thereby providing accurate correction.[1][6] If a SIL-IS is unavailable, a structural analog with similar properties, such as Clioquinol, can be used, as demonstrated in a published study.[11]
Data and Protocols
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7640-33-7 | [4][12] |
| Molecular Formula | C₉H₅BrClNO | [4][5] |
| Molecular Weight | 258.50 g/mol | [4][5] |
| logP (Octanol/Water) | 3.356 | [4][5] |
| pKa | 2.23 ± 0.30 | [11] |
| Solubility | Slightly soluble in water; soluble in ethanol, DMSO | [12] |
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | Fast, simple, inexpensive. | Non-selective, often leaves phospholipids and other interferences.[10] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Cleaner than PPT, removes non-soluble interferences. | More labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides very clean extracts, high recovery, can pre-concentrate the analyte.[10] | More expensive, requires significant method development. |
| Phospholipid Removal (PLR) | Specific sorbents or filtration plates that selectively remove phospholipids. | Highly effective at removing a major source of matrix effects.[7][13] | Adds cost, may not remove other types of interferences. |
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 50:50 acetonitrile:water) at a concentration representing a low, medium, and high QC level.
-
Prepare Blank Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your intended sample preparation method. Pool the extracts.
-
Prepare Set B (Post-Spike Sample): Spike the pooled blank matrix extract with the analyte to achieve the same final concentrations as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the mean peak area for each concentration level.
-
Calculation: Calculate the Matrix Factor (MF) for each level:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Evaluation: If the MF is consistently between 0.85 and 1.15, the matrix effect is considered negligible. The coefficient of variation (CV%) of the IS-normalized matrix factor across different lots should be ≤15%.[14]
Protocol 2: Sample Preparation via Protein Precipitation (Adapted from Literature[11])
-
Sample Aliquot: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add the internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 3: Sample Preparation via Solid-Phase Extraction (Generic Method)
This is a general protocol and requires optimization for sorbent type, wash, and elution solvents.
-
Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 with strong cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Example LC-MS/MS Parameters (Starting Point from Literature[11])
| Parameter | Setting |
| LC Column | Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Time-based gradient (requires optimization) |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | m/z 257.9 → 151.0 |
| MRM Transition (IS - Clioquinol) | m/z 305.8 → 178.9 |
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. 5-Chloro-7-bromo-8-hydroxyquinoline (CAS 7640-33-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemeo.com [chemeo.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of this compound (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynce.com [biosynce.com]
- 13. selectscience.net [selectscience.net]
- 14. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility challenges of 7-Bromo-5-chloroquinolin-8-ol in aqueous media
Technical Support Center: 7-Bromo-5-chloroquinolin-8-ol
A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a halogenated derivative of 8-hydroxyquinoline, this compound presents significant formulation hurdles due to its hydrophobic nature. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you successfully solubilize this compound for your experimental needs.
Section 1: Understanding the Molecule - Core Physicochemical Properties
Before attempting solubilization, it is critical to understand the inherent physicochemical properties of this compound. These characteristics govern its behavior in different solvent systems and are the foundation for selecting an appropriate solubilization strategy.
The molecule's structure, featuring a planar quinoline ring system substituted with a bromine and a chlorine atom, results in high lipophilicity and a crystalline solid state, both of which contribute to its poor water solubility.[1]
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C₉H₅BrClNO | - | [2] |
| Molecular Weight | 258.50 g/mol | - | [2] |
| Appearance | Pale yellow to reddish yellow powder | Solid state requires dissolution. | [3] |
| Melting Point | 179 - 182 °C | High melting point suggests strong crystal lattice energy, which must be overcome for dissolution. | [1][3] |
| Water Solubility | Slightly soluble / Poorly soluble | The core challenge; direct dissolution in aqueous buffers is unlikely to achieve high concentrations. | [1] |
| Organic Solvents | Soluble in ethanol and dimethyl sulfoxide (DMSO) | Indicates that co-solvent strategies are viable. | [1] |
| Predicted LogP | 3.356 | A positive LogP value indicates high lipophilicity and preferential partitioning into non-polar environments over water. | [2][4] |
| Predicted pKa | ~2.23 (quinoline nitrogen); ~7-8 (phenolic hydroxyl) | The molecule has two ionizable groups. The basic nitrogen can be protonated at very low pH, and the acidic phenolic hydroxyl can be deprotonated at alkaline pH. This dual nature is key to pH-modification strategies. | [1][5] |
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Q1: I've added this compound to my aqueous buffer (e.g., PBS pH 7.4), and it won't dissolve. Why?
Answer: The high LogP value and strong crystal lattice energy of the compound prevent it from readily dissolving in neutral aqueous media.[4] The energy required to break the bonds between the molecules in the solid crystal is greater than the energy gained by interacting with water molecules. At neutral pH, the molecule is in its non-ionized, most hydrophobic form, further limiting its solubility.
Q2: What is the simplest first step to try and solubilize this compound?
Answer: The most direct and often effective initial approach is pH modification . The molecule contains a phenolic hydroxyl group (-OH) which is weakly acidic. By raising the pH of the aqueous medium, you can deprotonate this group, forming a negatively charged phenoxide ion. This ionized form is significantly more polar and thus more soluble in water.[6][7]
Causality: The conversion from a neutral molecule to an ion allows for strong ion-dipole interactions with water, which are energetically much more favorable than the weak dipole-dipole interactions of the neutral form. As a general rule, solubility of a weakly acidic compound increases exponentially as the pH is adjusted to 1-2 units above its pKa.[8]
Troubleshooting Protocol 1: Solubilization via pH Adjustment
-
Determine Target pH: The phenolic pKa of this compound is estimated to be in the 7-8 range. To ensure complete deprotonation and solubilization, aim for a pH of ≥ 9.0.
-
Prepare an Alkaline Stock Solution:
-
Weigh the desired amount of this compound.
-
Instead of water, add a small volume of a dilute aqueous base, such as 0.1 M NaOH, dropwise while stirring or vortexing.
-
The solid should dissolve as the phenoxide salt is formed.
-
Once fully dissolved, you can bring the solution to the final volume with your desired buffer base (e.g., water, saline).
-
-
pH Adjustment for Final Solution:
-
This concentrated, high-pH stock solution can now be diluted into your final, larger volume of experimental buffer.
-
Crucial Step: After dilution, the final pH of your solution will be lower. You must re-measure and adjust the pH of the final solution back to the desired experimental pH. Be aware that lowering the pH back towards the pKa may cause the compound to precipitate.
-
-
Validation: Visually inspect the final solution for any cloudiness or precipitate. If stable, this method is successful. If precipitation occurs, the required concentration may be too high for this pH, and an alternative or combination strategy is needed.
Expert Insight: While effective, be mindful that high pH can affect the stability of other components in your experiment or the biological system itself.[9] Always run a vehicle control with the high-pH buffer to account for any pH-induced effects.
Q3: The required pH is not compatible with my experiment. What is the next best option?
Answer: If pH modification is not feasible, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving a lipophilic compound like this compound.
Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous medium.[10] Essentially, they make the water "less polar" and better able to solvate the non-polar regions of the drug molecule.
Troubleshooting Protocol 2: Developing a Co-Solvent System
-
Select a Co-solvent: Common, biocompatible co-solvents include:
-
Dimethyl sulfoxide (DMSO): A very strong solvent, but can have cellular effects.
-
Ethanol: Widely used, but can cause protein precipitation at high concentrations.
-
Polyethylene Glycol 400 (PEG 400): A good option for in vivo studies due to lower toxicity.[12]
-
Propylene Glycol (PG): Another common choice for pharmaceutical formulations.[13]
-
-
Prepare a Concentrated Stock in 100% Co-solvent:
-
Dissolve a high concentration of this compound in your chosen co-solvent (e.g., 10-50 mg/mL in 100% DMSO). This should be readily achievable.[1]
-
-
Titrate into Aqueous Buffer:
-
Slowly add the concentrated stock solution dropwise into your stirred aqueous experimental buffer.
-
Observe for any signs of precipitation (cloudiness).
-
The goal is to keep the final concentration of the organic co-solvent as low as possible (ideally <5%, and often <1% for cellular assays) to minimize biological interference.
-
-
Optimization & Validation:
-
If precipitation occurs, you may need to increase the percentage of co-solvent in the final solution.
-
Test different co-solvents. Sometimes a binary or tertiary system (e.g., Water/PEG 400/Ethanol) works best.
-
Self-Validation: The final formulation must remain clear and free of precipitate upon standing at the experimental temperature for the duration of the experiment.
-
Logical Workflow for Solubilization
The following diagram illustrates a decision-making workflow for tackling the solubility of this compound.
Caption: Decision workflow for selecting a solubilization strategy.
Q4: My compound still precipitates with co-solvents at a concentration that is non-toxic to my cells. What other options do I have?
Answer: When pH and co-solvent methods are insufficient, you can explore more advanced formulation strategies using surfactants or cyclodextrins .
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle-drug complex to remain dispersed in the aqueous medium.[6][11][14]
-
Common Examples: Polysorbates (Tween® 20, Tween® 80), Solutol® HS-15.
-
Considerations: Surfactants can be toxic to cells and their CMC can be affected by buffer components.
-
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[15] The hydrophobic this compound molecule can fit into the central cavity, forming an "inclusion complex."[16][17] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[18]
-
Troubleshooting Protocol 3: Solubilization using Cyclodextrins
This protocol provides a basic method for preparing a cyclodextrin inclusion complex.
-
Select a Cyclodextrin: HP-β-CD is an excellent starting point for general laboratory use.
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. Concentrations can range from 1% to 40% (w/v) depending on the required solubilization power.
-
Form the Complex:
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Stir vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours (or overnight) to facilitate complex formation. Sonication can also be used to accelerate the process.
-
-
Clarify the Solution: After stirring, filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved drug. The clear filtrate now contains the solubilized drug-cyclodextrin complex.
-
Determine Concentration: The concentration of the solubilized drug in the filtrate must be analytically determined (e.g., by HPLC-UV) to know the exact stock concentration.
Mechanisms of Advanced Solubilization
The diagrams below illustrate the mechanisms of surfactant and cyclodextrin solubilization.
Caption: Drug solubilization within a surfactant micelle's core.
Caption: Drug molecule hosted within a cyclodextrin's cavity.
Section 3: Safety & Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: Harmful if swallowed. May cause eye, skin, and respiratory tract irritation.[1][19]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the solid powder or its solutions.[1]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[19]
-
Storage: Store in a tightly sealed container in a dry, cool place at room temperature.[1][5]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[19][20]
References
- 1. biosynce.com [biosynce.com]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemeo.com [chemeo.com]
- 5. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7 [amp.chemicalbook.com]
- 6. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Light Sensitivity of 8-Hydroxyquinoline Compounds and Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on handling 8-hydroxyquinoline and its derivatives to mitigate issues arising from their inherent light sensitivity. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why are 8-hydroxyquinoline and its derivatives light-sensitive?
A1: The quinoline ring system within the 8-hydroxyquinoline structure can absorb ultraviolet (UV) and visible light. This absorption of light energy can trigger photochemical reactions, leading to the degradation of the molecule. This process is often a photooxidation reaction.
Q2: What are the visible signs of degradation in an 8-hydroxyquinoline solution?
A2: A freshly prepared solution of 8-hydroxyquinoline is typically a light yellow color. Upon exposure to light and subsequent degradation, the solution may darken, turning into a deeper yellow, brown, or even greenish hue. This color change is often due to the formation of quinone-type structures.[1]
Q3: What are the primary degradation products of 8-hydroxyquinoline upon light exposure?
A3: A primary degradation product of 8-hydroxyquinoline upon photooxidation is quinoline-5,8-quinone.[1] The formation of this and other degradation products can significantly alter the chemical and biological properties of your solution, potentially leading to inaccurate experimental results.
Q4: At which wavelengths is 8-hydroxyquinoline most sensitive to light?
A4: Studies on 8-hydroxyquinoline and its derivatives, such as Tris(8-hydroxyquinoline) aluminum, indicate a high sensitivity to UV light, particularly at wavelengths around 254 nm and 365 nm.[1] Therefore, it is crucial to protect these compounds from all sources of UV and high-energy visible light.
Q5: How can I minimize the photodegradation of my 8-hydroxyquinoline solutions during experiments?
A5: To minimize photodegradation, you should:
-
Storage: Always store 8-hydroxyquinoline powder and stock solutions in amber glass vials or containers wrapped in aluminum foil to block light.
-
Working Conditions: Conduct your experiments in a dimly lit area. The use of red light, which is lower in energy, is also a good practice.
-
Experimental Setup: Cover your experimental setups, such as cell culture plates or microplates, with aluminum foil or a light-blocking box.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Photodegradation of the 8-hydroxyquinoline compound. | Review your handling and experimental procedures to ensure minimal light exposure. Prepare fresh solutions and protect them from light at all times. Use a UV-Vis spectrophotometer to check for changes in the absorbance spectrum of your solution compared to a freshly prepared, light-protected standard. |
| Solution has changed color (darkened). | The 8-hydroxyquinoline solution has degraded due to light exposure. | Discard the solution and prepare a fresh batch. Ensure that the new solution is stored in a light-protected container and handled under low-light conditions. |
| Low fluorescence signal in experiments using 8-hydroxyquinoline as a fluorescent probe. | Photobleaching (photodegradation of the fluorescent molecule) due to excessive light exposure from the excitation source. | Reduce the intensity and duration of light exposure from the excitation source. Use a more sensitive detector if possible. Ensure the solution has not degraded prior to the experiment. |
| Formation of precipitates in the solution. | Formation of insoluble degradation products. | Discard the solution. When preparing new solutions, consider using a different solvent or adjusting the pH, as these factors can influence photostability. Always use high-purity solvents. |
Quantitative Data on Photodegradation
The rate of photodegradation of 8-hydroxyquinoline is influenced by several factors, including light intensity and the presence of photosensitizers.
| Parameter | Condition | Effect on Degradation Rate | Reference |
| Light Intensity | Increased light intensity | Increased rate of photochemical reaction. | |
| Photosensitizer (Methylene Blue) | Presence of methylene blue in alkaline medium | Significantly increases the rate of photosensitized reaction in visible light. | |
| Oxygen | Anaerobic (oxygen-free) conditions | Decreases the rate of photosensitized reaction, indicating the involvement of singlet oxygen in the degradation process. |
Experimental Protocols
Protocol 1: Preparation and Handling of Light-Sensitive 8-Hydroxyquinoline Solutions
Objective: To prepare and handle 8-hydroxyquinoline solutions while minimizing photodegradation.
Materials:
-
8-hydroxyquinoline powder
-
High-purity solvent (e.g., DMSO, ethanol, or sterile water, depending on the application)
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Vortex mixer
-
Sterile filter (0.22 µm) for cell culture applications
Procedure:
-
Work in a dimly lit environment or under a fume hood with the sash lowered to minimize light exposure.
-
Weigh the desired amount of 8-hydroxyquinoline powder.
-
In an amber vial or a foil-wrapped clear vial, dissolve the powder in the appropriate solvent.
-
Vortex the solution until the powder is completely dissolved.
-
If the solution is for cell culture, sterile-filter it using a 0.22 µm filter into a sterile, light-protected container.
-
Store the stock solution at the recommended temperature (e.g., -20°C for long-term storage), ensuring it is always protected from light.
Protocol 2: Assessing Photostability of 8-Hydroxyquinoline Solutions using UV-Vis Spectrophotometry
Objective: To monitor the photodegradation of an 8-hydroxyquinoline solution over time by measuring changes in its UV-Vis absorbance spectrum.
Materials:
-
Prepared 8-hydroxyquinoline solution in a transparent quartz cuvette
-
UV-Vis spectrophotometer
-
Controlled light source (e.g., a photostability chamber with a xenon lamp or a UV lamp)
-
A "dark" control sample in a cuvette wrapped completely in aluminum foil
Procedure:
-
Initial Measurement: Record the initial UV-Vis absorbance spectrum of the 8-hydroxyquinoline solution. The typical absorbance maxima for 8-hydroxyquinoline are around 240-250 nm and 300-320 nm, but this can vary with the solvent and pH.
-
Light Exposure: Place the uncapped cuvette with the sample solution in the photostability chamber or at a fixed distance from the light source. Place the dark control sample next to the test sample.
-
Time-Point Measurements: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove the sample cuvette and record its UV-Vis spectrum. Also, record the spectrum of the dark control at each time point to account for any temperature-induced degradation.
-
Data Analysis:
-
Overlay the spectra from the different time points. A decrease in the absorbance at the initial λmax and the appearance of new peaks at different wavelengths are indicative of photodegradation.
-
Plot the absorbance at the initial λmax against time for both the light-exposed sample and the dark control. A significant decrease in absorbance for the light-exposed sample compared to the control confirms photodegradation.
-
The rate of degradation can be determined by analyzing the kinetics of the decrease in absorbance.
-
Visualizations
Caption: Photodegradation pathway of 8-hydroxyquinoline.
Caption: Experimental workflow for assessing photostability.
References
Recrystallization protocol for purifying 7-Bromo-5-chloroquinolin-8-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 7-Bromo-5-chloroquinolin-8-ol. Below you will find a detailed experimental protocol, troubleshooting guides in a frequently asked questions (FAQ) format, and a summary of key data to assist in your purification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
Q1: No crystals are forming after cooling the solution. What should I do?
A1: This is a common issue that can be resolved by inducing crystallization. Here are several techniques to try:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed" crystal will act as a template for other crystals to form.
-
Reducing Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate a small amount of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Flash Freezing: Briefly cool the bottom of the flask in an ice bath or a dry ice/acetone bath to induce nucleation at the cold surface.
Q2: The compound "oiled out" instead of forming solid crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. Here are some solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to lower the saturation point and allow the solution to cool more slowly.
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Gradual cooling is crucial for proper crystal formation.
-
Change Solvent System: Consider using a different solvent or a co-solvent system. For example, if you are using ethanol, adding a small amount of water (a non-solvent) can sometimes promote crystallization.
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield can be frustrating, but there are several ways to optimize your recovery:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your compound in the solution upon cooling.[1]
-
Thorough Cooling: Make sure the solution has been adequately cooled in an ice bath to maximize precipitation before filtering.
-
Second Crop of Crystals: The remaining solution after filtration (the mother liquor) still contains some dissolved product. You can recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.
-
Avoid Premature Filtration: Ensure that crystallization is complete before you begin to filter the crystals.[1]
Q4: The purified crystals are still colored. How can I remove the color?
A4: If your final product has a persistent color, it is likely due to impurities. Here's how to address this:
-
Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.[1]
-
Hot Filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. Be aware that using too much charcoal can also adsorb some of your desired product, potentially lowering the yield.[1]
-
Repeat Recrystallization: A second recrystallization is often effective at removing persistent impurities and improving the color of the final product.
Quantitative Data
| Solvent System | Typical Solubility at 25°C (mg/mL) | Typical Solubility at Boiling Point (mg/mL) | Comments |
| Ethyl Acetate | Low | High | A commonly recommended solvent for this class of compounds. |
| Ethanol | Moderate | High | Often used for recrystallizing quinoline derivatives. |
| Ethanol/Water | Low | High | A co-solvent system can be effective if the compound is too soluble in pure ethanol. |
| Methanol/Acetone (1:1) | Low | High | This mixture has been successfully used for the recrystallization of 7-bromo-8-hydroxyquinoline.[2] |
Disclaimer: The data in this table is representative of similar compounds and should be used as a starting point for your own experiments. Optimal conditions should be determined empirically.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for purifying this compound using the solvent recrystallization technique.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl Acetate or Ethanol)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Glass stir rod
-
Fluted filter paper
-
Funnel (for hot filtration, if necessary)
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests or the data provided, select an appropriate solvent. Ethyl acetate is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Recrystallization Workflow
The following diagram illustrates the logical workflow for the recrystallization protocol.
Caption: A flowchart of the recrystallization process for purifying this compound.
References
Identifying common impurities in 7-Bromo-5-chloroquinolin-8-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-5-chloroquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete reactions are a common culprit. Ensure your starting materials are pure and dry, and that reaction temperatures and times are strictly followed. The order of reagent addition can also be critical. For the bromination step, slow, portion-wise addition of the brominating agent at a controlled temperature can prevent unwanted side reactions. Additionally, consider the efficiency of your work-up and purification steps, as significant product loss can occur during extraction and crystallization.
Q2: Thin-layer chromatography (TLC) of my crude product shows multiple spots. What are these likely impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Potential impurities in the synthesis of this compound include:
-
Starting Materials: Unreacted 5-chloroquinolin-8-ol.
-
Over-brominated product: 5-Chloro-7,X-dibromoquinolin-8-ol (where X is another position on the quinoline ring).
-
Isomeric products: Bromination at a different position on the quinoline ring.
-
Byproducts: Formed from side reactions or decomposition of starting materials or the product.
Running co-spots with your starting material can help identify its presence in the product mixture.
Q3: How can I effectively purify the crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a suitable method if the crude product is relatively pure (generally >90%). A solvent screening should be performed to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: This is a versatile technique for separating the target compound from a mixture of impurities. Silica gel is a common stationary phase, and a gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For separating closely related impurities and achieving high purity, reverse-phase Prep-HPLC is a powerful tool.
Q4: I am observing product decomposition during purification. What steps can I take to minimize this?
A4: 8-Hydroxyquinoline derivatives can be sensitive to heat, light, and acid/base conditions. To minimize decomposition:
-
Avoid prolonged heating during recrystallization.
-
Protect the compound from light by using amber-colored glassware or covering the reaction and purification apparatus with aluminum foil.
-
During column chromatography, some hydroxyquinoline compounds may streak or decompose on silica gel. Using deactivated silica gel or an alternative stationary phase like alumina can be beneficial.
-
Ensure that any acidic or basic reagents used during the work-up are thoroughly removed before final purification and storage.
Common Impurities and Their Identification
| Impurity | Potential Origin | Analytical Identification | Removal Strategy |
| 5-chloroquinolin-8-ol | Incomplete bromination | TLC (lower Rf than product), LC-MS (lower m/z) | Column chromatography, Recrystallization |
| 5-Chloro-X,7-dibromoquinolin-8-ol | Over-bromination | TLC (higher Rf than product), LC-MS (higher m/z) | Column chromatography, Recrystallization |
| Isomeric Monobrominated Products | Non-selective bromination | TLC (similar Rf to product), LC-MS (same m/z), NMR | Column chromatography, Prep-HPLC |
| Unidentified Byproducts | Side reactions or decomposition | TLC, LC-MS, NMR | Column chromatography, Recrystallization |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method and may require optimization.
-
Dissolution: Dissolve 5-chloroquinolin-8-ol (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add a solution of N-Bromosuccinimide (NBS) (1 to 1.1 equivalents) in the same solvent dropwise over a period of 30-60 minutes while stirring vigorously.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a 5% aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
An LC-MS/MS method can be used for the quantification and identification of this compound and its impurities.[1][2]
-
Column: A C18 reverse-phase column (e.g., Waters XTerra MS C18, 3.5 µm, 2.1 x 50 mm) is suitable.[1][2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile can be used.[1][2]
-
Detection: Mass spectrometry can be performed using multiple reaction monitoring (MRM) in positive ion mode.[1][2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of this compound (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of this compound (CLBQ14), A Potent And Selective Inhibitor … - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
Technical Support Center: Optimizing Protein Precipitation for Small Molecule Extraction from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing protein precipitation, a critical step in the extraction of small molecules, such as 7-Bromo-5-chloroquinolin-8-ol, from plasma samples for downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of protein precipitation in plasma sample analysis?
Protein precipitation is a crucial sample preparation technique used to remove large proteins from biological matrices like plasma.[1][2] Proteins can interfere with downstream analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) by clogging columns and suppressing the ionization of target analytes.[1] This process is essential for analyzing small molecules, including drugs and their metabolites.[3]
Q2: Which are the most common protein precipitation agents for plasma samples?
The most frequently used protein precipitation agents fall into three main categories:
-
Organic Solvents: Acetonitrile (ACN), methanol (MeOH), and ethanol are widely used.[1][4] ACN is often preferred due to its high efficiency in protein removal.[4][5][6][7]
-
Acids: Trichloroacetic acid (TCA) and perchloric acid (PA) are effective but can denature the target analyte, which may not be suitable for all applications.[1][7]
-
Salts: High concentrations of salts like zinc sulfate or ammonium sulfate can also be used.[1][8]
Q3: What is the recommended solvent-to-plasma ratio for efficient protein precipitation?
A common starting point for organic solvents like acetonitrile is a 3:1 ratio of solvent to plasma (v/v).[6][9][10] However, the optimal ratio can vary depending on the specific analyte and the plasma volume. For smaller plasma volumes (e.g., 5-10 µL), a higher ratio (e.g., 6:1 or 10:1) may be necessary to ensure efficient precipitation and supernatant recovery.[9] Some studies have found a 2:1 ratio to be effective for certain precipitants.[4][5]
Q4: How can I improve the recovery of my target analyte?
Low analyte recovery can be due to several factors. To improve recovery, consider the following:
-
Optimize the precipitating agent: The choice of solvent can significantly impact recovery. Acetonitrile has been shown to be highly effective for a broad range of compounds.[7][11]
-
Adjust the solvent-to-plasma ratio: Increasing the ratio of the precipitating agent to the plasma can enhance precipitation efficiency.[12]
-
Optimize incubation time and temperature: Incubating the sample at a low temperature (e.g., -20°C) after adding the organic solvent can improve protein precipitation.[12]
-
Ensure thorough mixing: Vigorous vortexing after adding the precipitating agent is crucial for complete protein denaturation and precipitation.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete protein precipitation. | Increase the precipitating agent to plasma ratio.[12] Optimize incubation time and temperature.[12] Ensure thorough vortexing.[12] |
| Analyte co-precipitation with proteins. | Try a different precipitating agent (e.g., switch from an acid to an organic solvent).[7] Adjust the pH of the sample. | |
| Pellet loss during supernatant removal. | Be careful when decanting or pipetting the supernatant. Leave a small amount of supernatant behind to avoid disturbing the pellet.[12] | |
| Incomplete Protein Removal (Cloudy Supernatant) | Insufficient mixing. | Ensure vigorous and thorough vortexing after adding the precipitating agent.[12] |
| Insufficient amount of precipitating agent. | Increase the volume of the precipitating agent. A 3:1 ratio of ACN to plasma is a good starting point.[6] | |
| Insufficient incubation time or incorrect temperature. | Increase the incubation time and/or lower the temperature (e.g., -20°C for organic solvents).[12] | |
| Variable/Inconsistent Results | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Incomplete mixing. | Vortex all samples for the same duration and at the same speed. | |
| Sample variability. | Ensure consistent sample collection and handling procedures. | |
| Clogged LC Column or MS Source | Inefficient protein removal. | Re-optimize the protein precipitation protocol. Consider using a filter plate for more effective removal of fine precipitates.[6] |
| Presence of lipids. | Consider a lipid removal step after protein precipitation, such as solid-phase extraction (SPE) or using specialized lipid removal plates.[6] |
Quantitative Data Summary
Table 1: Comparison of Protein Precipitation Agent Efficiency
| Precipitating Agent | Typical Ratio (Agent:Plasma, v/v) | Protein Removal Efficiency (%) | Reference(s) |
| Acetonitrile (ACN) | 2:1 | >96 | [4][5] |
| 3:1 | Provides clear supernatant | [6] | |
| Methanol (MeOH) | 2:1 | ~89 | [13] |
| Trichloroacetic Acid (TCA) | 2:1 | ~92 | [4][5] |
| Zinc Sulfate | 2:1 | ~91 | [4][5] |
Table 2: Analyte Recovery with Different Precipitation Methods
| Precipitating Agent | Analyte Class | Recovery (%) | Reference(s) |
| Acetonitrile (ACN) | Drug Cocktail | >80 | [7][14] |
| Perchloric Acid (PA) | Drug Cocktail | Low and variable | [7] |
| Trichloroacetic Acid (TCA) | Drug Cocktail | Low and variable | [7] |
Experimental Protocols
Protocol 1: Acetonitrile (ACN) Precipitation
This protocol is a general guideline for the extraction of small molecules from plasma.
Materials:
-
Plasma sample
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold ACN to the plasma sample (3:1 ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[12]
-
Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.[12]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully collect the supernatant containing the analyte of interest for downstream analysis.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
Caution: TCA is a strong acid. Handle with appropriate personal protective equipment.
Materials:
-
Plasma sample
-
Trichloroacetic acid (TCA) solution (e.g., 20% in water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of cold TCA solution (2:1 ratio).
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for further analysis.
Visualizations
Caption: Workflow for Protein Precipitation using Acetonitrile.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. norlab.com [norlab.com]
- 3. phenomenex.com [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protein precipitation: organic ratio vs plasma volume - Chromatography Forum [chromforum.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation for 7-Bromo-5-chloroquinolin-8-ol
Introduction
7-Bromo-5-chloroquinolin-8-ol, a halogenated 8-hydroxyquinoline analog, is a compound of significant interest in drug development, notably as a potent and selective inhibitor of methionine aminopeptidases (MetAP).[1][2] The progression of such a candidate from preclinical studies to clinical trials hinges on the accurate quantification of the drug in biological matrices like plasma, serum, or urine. This necessity underscores the critical importance of robust, reliable, and rigorously validated bioanalytical methods. An inadequately validated method can lead to erroneous pharmacokinetic (PK) and toxicokinetic (TK) data, jeopardizing regulatory submissions and, ultimately, patient safety.
This guide provides an in-depth comparison of two primary analytical methodologies for the bioanalysis of this compound: high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a more conventional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Electrochemical Detection (ECD). We will explore the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and offer data-driven insights to guide researchers in selecting the optimal method for their specific developmental stage.
The principles and acceptance criteria discussed herein are aligned with the harmonized international standards set forth by the International Council for Harmonisation (ICH) M10 guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8]
Physicochemical Profile of the Analyte
Understanding the fundamental properties of this compound is the first step in developing a sound analytical method. These characteristics directly influence choices in sample preparation, chromatography, and detection.
| Property | Value | Implication for Bioanalysis |
| Molecular Formula | C₉H₅BrClNO | Defines the exact mass for mass spectrometry.[9] |
| Molecular Weight | 258.50 g/mol | Used for preparing standard solutions.[9] |
| logP (Octanol/Water) | 3.356 | Indicates moderate lipophilicity, suggesting good retention on reversed-phase columns (e.g., C18) and high extractability from aqueous matrices using organic solvents.[9] |
| pKa | 2.23 ± 0.30 | The acidic nature of the compound influences the pH of the mobile phase for optimal chromatographic peak shape and ionization efficiency in MS.[2] |
Core Principles of Bioanalytical Method Validation
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][7] A full validation is required when a new method is established and must assess several key parameters to ensure data integrity.[3][7][10]
Diagram: General Bioanalytical Workflow
References
- 1. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of this compound (CLBQ14), A Potent And Selective Inhibitor ⦠- News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 2. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of this compound (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. chemeo.com [chemeo.com]
- 10. fda.gov [fda.gov]
A Comparative Analysis of 7-Bromo-5-chloroquinolin-8-ol and Clioquinol: Unveiling Their Biological Activities
In the landscape of quinoline derivatives, both 7-Bromo-5-chloroquinolin-8-ol and its close analog, clioquinol (5-Chloro-7-iodoquinolin-8-ol), have garnered attention for their diverse biological activities. This guide provides a comprehensive comparison of these two compounds, drawing upon available experimental data to delineate their performance, mechanisms of action, and potential therapeutic applications for researchers, scientists, and professionals in drug development.
At a Glance: Key Biological Activities
While both compounds are halogenated 8-hydroxyquinolines, the extent of research and available data on their biological activities differs significantly. Clioquinol has been extensively studied, revealing a broad spectrum of effects, whereas data on this compound is more limited, primarily focusing on its antimicrobial and enzyme-inhibiting properties.
Table 1: Comparative Summary of Biological Activities
| Biological Activity | This compound | Clioquinol |
| Antimicrobial | Postulated antibacterial and antifungal activity.[1] | Broad-spectrum antibacterial and antifungal properties.[2][3][4] |
| Anticancer | Investigated as a scaffold for anticancer agents.[5] | Demonstrates anticancer effects in various cancer cell lines.[6][7] |
| Neuroactivity | Not extensively studied. | Exhibits both neuroprotective and neurotoxic effects.[8][9] |
| Enzyme Inhibition | Potent and selective inhibitor of methionine aminopeptidases (MetAP).[10] | Inhibits the proteasome.[9] |
| Metal Chelation | Acts as a chelating agent for metal ions.[1] | Well-documented metal chelator of copper and zinc.[3][8][11] |
Delving into the Mechanisms of Action
The primary mechanism of action for both compounds is believed to be their ability to chelate metal ions, which are essential for various cellular processes. However, research has elucidated more specific pathways for clioquinol.
This compound: The biological activity of this compound is thought to stem from its nature as a halogenated 8-hydroxyquinoline, a class of compounds known for their metal-chelating properties.[1] One specific target that has been identified is methionine aminopeptidase (MetAP), an enzyme crucial for post-translational protein modification.[10] By inhibiting MetAP, this compound can interfere with essential cellular processes.
Clioquinol: Clioquinol's mechanisms of action are more extensively documented. Its ability to chelate and transport metal ions, particularly zinc and copper, is central to its activity.[3][8][11] This disruption of metal homeostasis can lead to a cascade of downstream effects. In the context of cancer, clioquinol has been shown to inhibit the NF-kappaB signaling pathway and proteasome activity, leading to apoptosis.[9][12] It also modulates the VEGFR2 signaling pathway, which is critical for angiogenesis.[13] Furthermore, it can influence the cAMP/PKA/CREB signaling pathway.[5]
Quantitative Performance Data
Direct comparative studies providing quantitative data such as Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50) for both compounds under the same experimental conditions are scarce in the current literature. The available data primarily focuses on clioquinol's activity against various cell lines and pathogens.
Table 2: Selected In Vitro Activity of Clioquinol
| Activity | Cell Line/Organism | Measurement | Value | Reference |
| Anticancer | Raji (human B cell lymphoma) | IC50 | Low micromolar range | [7] |
| Anticancer | Eight different human cancer cell lines | IC50 | Low micromolar range | [7] |
| Antifungal | Candida albicans | MFC | 3 µg/ml | [14] |
| Antituberculosis | Mycobacterium tuberculosis | MIC Range | 0.062 to 0.25 µg/ml | [15] |
Note: Specific IC50 values for clioquinol can vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: In Vitro Anticancer Activity Assay for Clioquinol
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of clioquinol against a cancer cell line using a colorimetric assay (e.g., MTS assay).
1. Cell Culture:
- Culture human cancer cells (e.g., Raji) in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
- Prepare a stock solution of clioquinol in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the clioquinol stock solution in the cell culture medium to achieve the desired final concentrations.
3. Cell Seeding:
- Seed the cancer cells into a 96-well plate at a predetermined density.
- Allow the cells to adhere and grow for 24 hours.
4. Treatment:
- Remove the old medium and add the medium containing the different concentrations of clioquinol to the respective wells.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest clioquinol concentration) and a no-treatment control.
5. Incubation:
- Incubate the plate for a specified period (e.g., 72 hours).
6. Viability Assay (MTS Assay):
- Add the MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plate for a further 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
7. Data Analysis:
- Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the clioquinol concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Pathways and Workflows
Clioquinol's Impact on the NF-kappaB Signaling Pathway
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) MS [m.chemicalbook.com]
- 8. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple, sensitive and reliable LC-MS/MS method for the determination of this compound (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. chemscene.com [chemscene.com]
- 15. scialert.net [scialert.net]
A Comparative Analysis of 7-Bromo-5-chloroquinolin-8-ol and Other Prominent Methionine Aminopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to MetAP Inhibitors
Methionine aminopeptidases (MetAPs) are a class of metalloenzymes essential for protein maturation, making them a compelling target for therapeutic intervention in various diseases, including cancer and infectious diseases. This guide provides a comparative overview of 7-Bromo-5-chloroquinolin-8-ol (also known as CLBQ14), a novel MetAP inhibitor, against other well-characterized inhibitors such as Fumagillin, TNP-470, and Bengamides. The comparison focuses on their inhibitory potency, selectivity, and the experimental methodologies used for their evaluation.
Introduction to Methionine Aminopeptidases (MetAPs)
MetAPs are responsible for cleaving the N-terminal methionine from newly synthesized proteins, a critical step for proper protein function and cellular homeostasis. In humans, two isoforms exist: MetAP1 and MetAP2. MetAP2, in particular, has garnered significant attention as a target for anti-angiogenic therapies due to its role in endothelial cell proliferation.[1][2] Inhibition of MetAP2 has been shown to disrupt the formation of new blood vessels, a process vital for tumor growth and metastasis.[3]
Overview of this compound (CLBQ14)
This compound is a derivative of 8-hydroxyquinoline that has been identified as a potent inhibitor of MetAPs.[4][5][6] A significant characteristic of CLBQ14 is its selectivity for microbial MetAPs, particularly those from Mycobacterium tuberculosis, over human MetAP isoforms. This selectivity profile makes it a promising candidate for the development of novel anti-infective agents with a potentially favorable safety profile in humans. While extensive data on its inhibitory activity against human MetAP1 and MetAP2 is not publicly available, its demonstrated selectivity suggests a lower potency against the human enzymes compared to its microbial targets.
Comparative Inhibitory Activity
The following table summarizes the available quantitative data for this compound and other known MetAP inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Enzyme | IC50 | Comments |
| This compound (CLBQ14) | Human MetAP1 | Data not available | Reported to have high selectivity for microbial MetAPs over human MetAPs.[6] |
| Human MetAP2 | Data not available | ||
| Fumagillin | Human MetAP1 | >10 µM | Highly selective for MetAP2.[7] |
| Human MetAP2 | ~1 nM | Potent and irreversible inhibitor.[8] | |
| TNP-470 (AGM-1470) | Human MetAP1 | No significant inhibition | A synthetic analog of Fumagillin with high selectivity for MetAP2.[1] |
| Human MetAP2 | ~1.8 nM | Potent anti-angiogenic agent.[9] | |
| Bengamide A | Human MetAP1 | ~0.7 µM | Non-selective inhibitor of MetAP1 and MetAP2.[10] |
| Human MetAP2 | ~0.4 µM | [10] | |
| LAF389 (Bengamide analog) | Human MetAP1 | 0.7 µM | Non-selective inhibitor.[10] |
| Human MetAP2 | 0.4 µM | [10] | |
| LBM648 (Bengamide analog) | Human MetAP1 | >10 µM | Selective inhibitor of MetAP2.[7] |
| Human MetAP2 | 0.38 µM | [7] | |
| Bestatin | Aminopeptidases | Broad-spectrum | Not specific for MetAPs. Inhibits various aminopeptidases.[11] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating MetAP inhibitors, the following diagrams are provided.
Caption: Role of MetAPs in protein maturation and the mechanism of MetAP inhibitors.
Caption: General experimental workflow for the evaluation of MetAP inhibitors.
Detailed Experimental Protocols
MetAP Enzymatic Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against MetAP enzymes.
Materials:
-
Recombinant human MetAP1 or MetAP2
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2)
-
MetAP substrate (e.g., Met-Pro-p-nitroanilide)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the MetAP enzyme, and the test compound dilutions. Include a control with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the MetAP substrate to all wells.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.
-
Calculate the initial reaction velocities for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of MetAP inhibitors on cell proliferation.
Materials:
-
Endothelial cells (e.g., HUVECs) or cancer cell lines
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This protocol provides a general method for evaluating the anti-angiogenic effects of MetAP inhibitors in a living organism.
Materials:
-
Matrigel (a basement membrane extract)
-
Angiogenic factors (e.g., bFGF, VEGF)
-
Test compounds
-
Experimental animals (e.g., mice)
-
Surgical tools
-
Hemoglobin assay kit or immunohistochemistry reagents
Procedure:
-
Thaw Matrigel on ice and mix it with the angiogenic factors and the test compound or vehicle control.
-
Inject the Matrigel mixture subcutaneously into the flanks of the mice. The Matrigel will form a solid plug at body temperature.
-
After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify the extent of angiogenesis within the plugs. This can be done by:
-
Measuring the hemoglobin content of the plug, which correlates with the number of red blood cells and thus blood vessel formation.
-
Performing immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
-
-
Compare the degree of angiogenesis in the plugs containing the test compound to the control plugs.
Conclusion
The landscape of methionine aminopeptidase inhibitors is diverse, with compounds exhibiting a range of potencies and selectivities. Fumagillin and its analog TNP-470 are highly potent and selective inhibitors of MetAP2, demonstrating significant anti-angiogenic effects. The bengamides represent a class of natural products with both non-selective and MetAP2-selective members.
This compound (CLBQ14) emerges as a distinct MetAP inhibitor with a primary profile of high potency and selectivity against microbial MetAPs. While its direct comparison to other inhibitors in terms of human MetAP inhibition is limited by the lack of public data, its unique selectivity profile positions it as a promising lead for anti-infective drug development, potentially minimizing off-target effects on human cells. Further research is warranted to fully elucidate its inhibitory constants against human MetAP1 and MetAP2 to comprehensively place it within the spectrum of known MetAP inhibitors for other therapeutic applications.
References
- 1. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Antimicrobial Spectra of Halogenated 8-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of key halogenated 8-hydroxyquinoline derivatives, focusing on Clioquinol, Iodoquinol, and Chlorquinaldol. The information presented is supported by experimental data from various scientific studies to aid in research and development efforts.
Introduction to Halogenated 8-Hydroxyquinolines
8-Hydroxyquinoline and its halogenated derivatives have long been recognized for their potent antimicrobial properties. The addition of halogen atoms (chlorine or iodine) to the 8-hydroxyquinoline scaffold can significantly modulate the compound's biological activity, including its antimicrobial spectrum and potency. These compounds primarily exert their effect through the chelation of essential metal ions, disrupting microbial metabolism and other vital cellular processes. This guide focuses on a comparative analysis of three prominent halogenated 8-hydroxyquinolines: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), Iodoquinol (5,7-diiodo-8-hydroxyquinoline), and Chlorquinaldol (5,7-dichloro-8-hydroxyquinoline).
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Clioquinol and Chlorquinaldol against a range of pathogenic microorganisms, as reported in various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data for Iodoquinol is presented descriptively due to the limited availability of comparable MIC data.
Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated 8-Hydroxyquinolines
| Microorganism | Clioquinol MIC (µg/mL) | Chlorquinaldol MIC Range (mg/L) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | - | 0.016 - 0.5[1][2][3] |
| Methicillin-resistant S. aureus (MRSA) | - | 0.016 - 0.5[1] |
| Staphylococcus epidermidis | - | 0.016 - 0.5[1] |
| Enterococcus faecalis | - | 0.25 - 2[1] |
| Streptococcus pyogenes | - | Modest activity noted[1] |
| Propionibacterium acnes | - | Modest activity noted[1] |
| Gram-Negative Bacteria | ||
| Pseudomonas aeruginosa | - | 32 - 256[4] |
| Escherichia coli | - | 8 - >512[1] |
| Proteus mirabilis | - | 32 - >512[1] |
| Enterobacter spp. | - | 128 - >512[1] |
| Fungi | ||
| Candida albicans | 0.031 - 0.5 (PMIC₅₀)[5] | - |
| Candida tropicalis | 0.031 - 0.5 (PMIC₅₀)[5] | - |
| Candida glabrata | 0.031 - 0.5 (PMIC₅₀)[5] | - |
| Aspergillus fumigatus | 6[5] | - |
| Aspergillus flavus | Growth inhibition of 71% noted[5] | - |
| Aspergillus niger | Growth inhibition of 75% noted[5] | - |
| Trichophyton rubrum | 0.5 - 2[5] | - |
| Trichophyton mentagrophytes | 0.25[6] | - |
| Microsporum canis | 0.5 - 2[5] | - |
| Fusarium spp. | 0.5 - 2[5] | - |
Note: Data for Clioquinol and Chlorquinaldol are compiled from different studies and may not be directly comparable due to variations in experimental methodologies.
Iodoquinol Antimicrobial Activity:
Quantitative MIC data for Iodoquinol against a broad spectrum of bacteria and fungi is not as readily available in the literature as for Clioquinol and Chlorquinaldol. However, studies have demonstrated its significant antimicrobial effects.
-
Broad-Spectrum Activity: Iodoquinol has been shown to exhibit broad and potent antimicrobial activity. In one study, a 1% iodoquinol formulation produced a 3-log reduction in colony-forming units (CFUs) against a wide range of microbes, including bacteria and fungi, within 1 to 5 minutes of exposure[7][8].
-
Activity Against MRSA: The same study highlighted that the iodoquinol formulation was effective in reducing MRSA at 1 minute of contact[7][8].
-
Antifungal Efficacy: Iodoquinol has demonstrated inhibitory activity against several fungal species, including Candida species, Fonsecaea pedrosoi, Sporothrix brasiliensis, and Sporothrix schenckii, with MIC values reported in the micromolar range in some studies[9].
Experimental Protocols
The determination of the antimicrobial spectrum and potency of the halogenated 8-hydroxyquinolines relies on standardized antimicrobial susceptibility testing methods. The most common methods cited in the literature are the broth microdilution and agar dilution methods for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent: A stock solution of the halogenated 8-hydroxyquinoline is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized turbidity, typically a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into an agar medium.
-
Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the halogenated 8-hydroxyquinoline.
-
Inoculum Preparation: As with the broth microdilution method, a standardized inoculum of the test microorganism is prepared.
-
Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under suitable conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.
Mandatory Visualization
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Metal Ion Chelation
References
- 1. Frontiers | In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Chlorquinaldol, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lume.ufrgs.br [lume.ufrgs.br]
- 7. Antimicrobial activity of iodoquinol 1%-hydrocortisone acetate 2% gel against ciclopirox and clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Investigating the Potential Selectivity of 7-Bromo-5-chloroquinolin-8-ol for Methionine Aminopeptidase Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methionine aminopeptidases (MetAPs) are essential metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. In humans, two subtypes exist, MetAP1 and MetAP2, which are both vital for cell proliferation.[1] However, MetAP2 has garnered significant attention as a therapeutic target, particularly in angiogenesis and cancer.[1][2] The development of subtype-selective inhibitors is therefore of great interest for targeted therapeutic strategies. This guide explores the potential of 7-Bromo-5-chloroquinolin-8-ol as a MetAP inhibitor and provides a comparative framework against known selective inhibitors for MetAP1 and MetAP2.
The rationale for investigating this compound stems from the established activity of quinoline-based compounds as metalloenzyme inhibitors.[3][4][5] Specifically, the 8-hydroxyquinoline scaffold is a known metal-binding pharmacophore, a key feature for interacting with the dinuclear metal center in the active site of MetAPs.[4][5] Research into quinoline-based hybrids has already demonstrated their potential to inhibit MetAP1, with some derivatives showing selectivity over the human subtype.[3] This suggests that the quinoline core, appropriately substituted, could be a promising scaffold for developing novel and selective MetAP inhibitors.
Comparative Analysis of MetAP Inhibitors
To contextualize the potential of this compound, it is essential to compare its hypothetical performance against established MetAP inhibitors with known selectivity. The following table summarizes the inhibitory activities of several well-characterized compounds against MetAP1 and MetAP2.
| Compound | Target Subtype | IC50 / Ki (MetAP1) | IC50 / Ki (MetAP2) | Selectivity (Fold) |
| This compound | Hypothetical | To Be Determined | To Be Determined | To Be Determined |
| Fumagillin | MetAP2 | Inactive | Covalent, Irreversible | Highly Selective for MetAP2 |
| TNP-470 (AGM-1470) | MetAP2 | Inactive | Covalent, Irreversible | Highly Selective for MetAP2 |
| Bengamides | Non-selective | Potent Inhibitor | Potent Inhibitor | ~1 |
| Pyridinylquinazolines (e.g., 11j) | MetAP1 | Potent Inhibitor | Weaker Inhibitor | Selective for MetAP1 |
| Pyridinylpyrimidines | MetAP1 | Low µM | Weaker Inhibitor | Selective for MetAP1 |
Experimental Protocols
To determine the inhibitory activity and selectivity of this compound for MetAP subtypes, a standardized in vitro enzyme inhibition assay would be employed.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human MetAP1 and MetAP2.
Materials:
-
Recombinant human MetAP1 and MetAP2 enzymes
-
This compound
-
Fluorogenic MetAP substrate (e.g., Met-Pro-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100)
-
Divalent cations (e.g., CoCl2 or MnCl2)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation: Recombinant MetAP1 and MetAP2 are diluted in assay buffer to a final concentration that yields a linear reaction rate. The fluorogenic substrate is also diluted in assay buffer.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to create a concentration gradient.
-
Assay Reaction:
-
Add a small volume of the diluted compound or DMSO (as a control) to the wells of the microplate.
-
Add the diluted enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate. The reaction is typically followed for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Selectivity is determined by the ratio of IC50 values (IC50 MetAP1 / IC50 MetAP2 or vice versa).
-
Visualizing Pathways and Processes
To better understand the context of this investigation, the following diagrams illustrate the relevant biological pathway, the experimental workflow, and the underlying hypothesis.
Caption: Simplified pathway of N-terminal methionine excision by MetAP1 and MetAP2.
Caption: Workflow for determining MetAP inhibitor selectivity.
Caption: Hypothesis for 8-hydroxyquinoline derivatives as MetAP inhibitors.
References
- 1. Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of quinoline-based hybrid as inhibitor of methionine aminopeptidase 1 from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Precision and Accuracy of Analytical Methods for 7-Bromo-5-chloroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inter-day and intra-day precision and accuracy of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 7-Bromo-5-chloroquinolin-8-ol (CLBQ14). To offer a comprehensive perspective, this primary method is compared with alternative analytical techniques used for structurally similar halogenated quinolines, providing valuable insights for method selection and development in pharmaceutical analysis.
Executive Summary
The analysis of this compound, a compound of interest in drug development, demands robust and reliable analytical methods. This guide focuses on the critical performance metrics of precision and accuracy. A highly sensitive and specific LC-MS/MS method for this compound demonstrates excellent precision and accuracy, with intra-day and inter-day variations well within the accepted limits for bioanalytical method validation. For comparative purposes, this guide also evaluates a High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) method developed for the related compounds 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline. While specific quantitative data for the latter is not detailed in publicly available abstracts, the validation of such methods underscores the utility of chromatographic techniques for this class of compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the precision and accuracy of the analytical methods discussed.
Table 1: Inter-day and Intra-day Precision and Accuracy of the LC-MS/MS Method for this compound
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Recovery) |
| 2.5 (LQC) | 5.8 | 103.2 | 7.2 | 105.4 |
| 400 (MQC) | 4.2 | 101.5 | 5.1 | 102.8 |
| 800 (HQC) | 3.5 | 98.8 | 4.5 | 101.3 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control %RSD: Percent Relative Standard Deviation
Table 2: Performance Characteristics of an Alternative HPLC-PDA Method for Structurally Similar Halogenated Quinolines
| Analyte | Method | Linearity Range | Precision (%RSD) | Accuracy (% Recovery) |
| 5-chloro-8-hydroxyquinoline | HPLC-PDA | Not specified | Not specified | Not specified |
| 5,7-dichloro-8-hydroxyquinoline | HPLC-PDA | Not specified | Not specified | Not specified |
Note: A validated UPLC-PDA method for 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline has been reported; however, the specific quantitative data for precision and accuracy were not available in the reviewed literature.[1][2][3]
Experimental Protocols
Primary Method: LC-MS/MS for this compound
This bioanalytical method was developed and validated for the quantification of this compound in rat plasma.
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing formic acid.
-
Detection: Mass spectrometry detection using Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Internal Standard (IS): Clioquinol (5-chloro-7-iodo-8-quinolinol).
-
Sample Preparation: Protein precipitation of plasma samples using acetonitrile containing the internal standard.
-
Quantification: The concentration of the analyte was determined by calculating the peak area ratio of the analyte to the internal standard. The method was linear over a concentration range of 1 to 1000 ng/mL. The intra-day and inter-day accuracy and precision were found to be within 15% of the nominal concentration.
Alternative Method: HPLC-PDA for 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline
While specific performance data is limited in the available literature, the general methodology for a validated UPLC-PDA method for these related compounds is as follows:
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.[1][2][3]
-
Chromatographic Column: A C18 reversed-phase column.[1][2][3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength determined by the absorption maxima of the analytes.
-
Sample Preparation: Typically involves dissolution of the sample in a suitable solvent, followed by filtration before injection.
-
Validation: The method was validated for linearity, accuracy, precision, and robustness according to regulatory guidelines.[1][2][3]
Mandatory Visualization
The following diagram illustrates the typical workflow for the validation of an analytical method for this compound, as described in the primary LC-MS/MS method.
Assay Validation Workflow
Conclusion
The validated LC-MS/MS method for this compound provides a highly reliable and robust platform for its quantification in biological matrices, demonstrating excellent inter-day and intra-day precision and accuracy. This level of performance is crucial for pharmacokinetic and other drug development studies where data integrity is paramount. While direct comparative data for alternative methods for this specific analyte is scarce, the established validation of HPLC-PDA methods for structurally similar compounds suggests that these techniques can also offer viable analytical solutions, potentially with different sensitivity and selectivity profiles. The choice of analytical method will ultimately depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their analytical needs.
References
Evaluating Cross-Reactivity in Immunoassays for 7-Bromo-5-chloroquinolin-8-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of immunoassays developed for the detection and quantification of 7-Bromo-5-chloroquinolin-8-ol. Due to the current absence of commercially available immunoassays and published cross-reactivity data for this specific compound, this document presents a hypothetical comparison based on established principles of immunoassay development. The provided experimental protocols and data serve as a practical template for researchers aiming to develop and validate such an assay.
Introduction
This compound is a halogenated 8-hydroxyquinoline derivative.[1] Like other compounds in its class, it has been investigated for various biological activities.[2][3] Accurate quantification of this compound in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. While methods like LC-MS/MS offer high sensitivity and specificity, immunoassays provide a high-throughput and cost-effective alternative.[4] However, a critical aspect of immunoassay validation is the assessment of cross-reactivity with structurally related molecules, which can lead to inaccurate results.
This guide outlines the essential steps and considerations for determining the specificity of a hypothetical immunoassay for this compound.
Potential Cross-Reactants
The primary concern for cross-reactivity in an immunoassay for this compound arises from other halogenated 8-hydroxyquinolines. Based on structural similarity, the following compounds are logical candidates for cross-reactivity testing:
-
8-Hydroxyquinoline: The parent compound without halogen substitutions.
-
Cloxyquin (5-chloro-8-hydroxyquinoline): Lacks the bromine at position 7.[5]
-
7-Bromo-8-hydroxyquinoline: Lacks the chlorine at position 5.[5]
-
5,7-Dichloro-8-hydroxyquinoline: Bromine at position 7 is replaced by chlorine.[1]
-
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Bromine at position 7 is replaced by iodine.[2][5]
-
Phenol: A structurally unrelated compound to serve as a negative control and demonstrate assay specificity.
Hypothetical Performance Data
The following table summarizes hypothetical data from a competitive ELISA designed to quantify this compound. The data illustrates how the assay's specificity is evaluated against structurally similar compounds.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 7-Bromo-8-hydroxyquinoline | 50 | 20 |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | 100 | 10 |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | 250 | 4 |
| 5,7-Dichloro-8-hydroxyquinoline | 500 | 2 |
| 8-Hydroxyquinoline | > 10,000 | < 0.1 |
| Phenol | > 10,000 | < 0.1 |
Cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100.
Experimental Protocols
This section details the methodology for a hypothetical competitive ELISA used to generate the cross-reactivity data.
1. Preparation of Coating Antigen:
-
A derivative of this compound is conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to create the coating antigen. This conjugate is then diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
2. Plate Coating:
-
96-well microtiter plates are coated with the coating antigen solution and incubated overnight at 4°C.
-
The plates are then washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
A blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated to prevent non-specific binding.
3. Competitive Reaction:
-
Standards of this compound and potential cross-reactants are prepared at various concentrations.
-
The standards or samples are added to the wells, followed by the addition of a specific primary antibody (e.g., a monoclonal or polyclonal antibody raised against this compound).
-
The plate is incubated to allow the free analyte and the coating antigen to compete for binding to the primary antibody.
4. Detection:
-
After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to each well and incubated.
-
The plate is washed again, and a substrate solution (e.g., TMB) is added. The enzyme catalyzes a color change, with the intensity of the color being inversely proportional to the concentration of this compound in the sample.
5. Data Analysis:
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
A standard curve is generated by plotting the absorbance against the concentration of the this compound standards.
-
The IC50 values (the concentration of analyte that causes 50% inhibition of antibody binding) are determined for the target analyte and each potential cross-reactant.
Visualizations
The following diagrams illustrate the experimental workflow and the logical framework for evaluating cross-reactivity.
Caption: A simplified workflow for a competitive ELISA.
References
- 1. Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthesis efficiency for 7-Bromo-5-chloroquinolin-8-ol derivatives
A Comparative Guide to the Synthesis of 7-Bromo-5-chloroquinolin-8-ol Derivatives
The synthesis of this compound and its derivatives is a critical process in the development of novel therapeutic agents and research chemicals. The efficiency of the synthetic route chosen can significantly impact the overall cost, time, and environmental footprint of the research and development process. This guide provides a comparative analysis of common synthetic strategies for this compound derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Efficiency
The synthesis of this compound typically involves a multi-step process. The efficiency of each route is dependent on factors such as the yield of each step, the cost and availability of starting materials, the complexity of the reaction setup, and the ease of purification. Below is a summary of common synthetic routes with their reported efficiencies.
| Route | Key Steps | Starting Materials | Reported Yield (%) | Reaction Time (h) | Key Reagents | Ref. |
| Route 1 | 1. Skraup-Doebner-von Miller Reaction2. Halogenation | 4-chloro-2-aminophenol, glycerol | High (not specified) | Not specified | H₂SO₄, As₂O₅ | [1] |
| 1. Chlorination of 8-hydroxyquinoline2. Bromination | 8-hydroxyquinoline | 75% (for dibromination) | 1 | Br₂/CHCl₃ | [2][3] | |
| Route 2 | 1. Bromination of 8-hydroxyquinoline2. Chlorination | 8-hydroxyquinoline | 51% (for 7-bromo) | 24 | Br₂/CH₃CN | [2] |
| 7-bromoquinolin-8-ol | Good | Not specified | N-chlorosuccinimide (NCS) | [3] | ||
| Route 3 | 1. Gould-Jacobs reaction2. Chlorination3. Bromination | 3-Bromo-2-methylaniline, diethyl (ethoxymethylene)malonate | Not specified for full sequence | 30-60 min (cyclization) | POCl₃ | [4] |
Experimental Protocols
Route 1: Halogenation of 8-Hydroxyquinoline
This is a common and straightforward approach to introduce halogen atoms to the quinoline core.
Step 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline [2]
-
Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL).
-
Add a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL) over 5 minutes.
-
Stir the mixture at room temperature for 1 hour.
-
The resulting yellow solid is dissolved in chloroform (15 mL) and washed with 5% NaHCO₃ (3 x 15 mL).
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent.
-
The crude product is crystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline (90% yield).[2]
Step 2: Selective Halogenation
Further selective halogenation to obtain the desired 7-bromo-5-chloro derivative would require subsequent electrophilic substitution, which can be challenging to control regioselectively.
Route 2: Stepwise Halogenation
This route involves the sequential introduction of bromine and chlorine, which can offer better control over the final product.
Step 1: Synthesis of 7-bromoquinolin-8-ol [3][5]
-
Dissolve 8-hydroxyquinoline in chloroform.
-
Add N-bromosuccinimide (NBS) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Chlorination of 7-bromoquinolin-8-ol [3]
-
Dissolve 7-bromoquinolin-8-ol in a suitable solvent under acidic conditions.
-
Add N-chlorosuccinimide (NCS).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture to isolate the crude product.
-
Purify by recrystallization or column chromatography to obtain this compound.
Synthesis and Derivatization Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound.
Caption: Generalized workflow for the synthesis and analysis of this compound derivatives.
Discussion
The choice of synthetic route for this compound derivatives depends on several factors. The direct halogenation of 8-hydroxyquinoline (Route 1) can be efficient for producing di-halogenated compounds, but achieving the specific 7-bromo-5-chloro substitution pattern can be difficult due to challenges in controlling regioselectivity. A mixture of products is often obtained, requiring extensive purification.
Stepwise halogenation (Route 2) offers a more controlled approach. By first introducing the bromo group at the 7-position and then chlorinating, it is possible to achieve a higher yield of the desired product. The use of N-halosuccinimides (NBS and NCS) is a common and effective method for these transformations.[3][5]
The Gould-Jacobs reaction (Route 3) is a powerful method for constructing the quinoline core itself, which can then be further functionalized. This approach is advantageous when substituted anilines are readily available and allows for the introduction of diversity early in the synthetic sequence.[4]
For the synthesis of derivatives, the halogen atoms at the 5 and 7 positions, as well as the hydroxyl group at the 8-position, provide reactive handles for further modifications. Suzuki and Buchwald-Hartwig cross-coupling reactions are commonly employed to introduce aryl or amino groups, respectively, at the halogenated positions. The hydroxyl group can be readily converted to an ether or ester.
Conclusion
The synthesis of this compound derivatives can be achieved through several synthetic strategies. For direct synthesis of the core, a stepwise halogenation of 8-hydroxyquinoline appears to be the most controlled and efficient method. The choice of the optimal route will ultimately depend on the specific target derivative, the availability of starting materials, and the desired scale of the synthesis. The provided data and protocols offer a foundation for researchers to make informed decisions in their synthetic planning.
References
Correlation of In Vitro versus In Vivo Efficacy for 7-Bromo-5-chloroquinolin-8-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 7-Bromo-5-chloroquinolin-8-ol, a halogenated quinolinol derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages in vitro and in vivo efficacy data from structurally similar and well-researched analogs, namely Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Cloxyquin (5-chloro-8-hydroxyquinoline). This comparative approach allows for an informed estimation of the biological activity of this compound and provides a framework for future experimental design.
Executive Summary
Halogenated 8-hydroxyquinolines are a class of compounds known for their broad-spectrum antimicrobial and potential anticancer activities. Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for various cellular processes in both pathogens and cancer cells. This guide presents available in vitro data for Clioquinol and Cloxyquin against a range of bacterial and fungal pathogens, offering a benchmark for the anticipated antimicrobial profile of this compound. Furthermore, insights into their potential impact on signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, are discussed in the context of anticancer research.
Data Presentation: In Vitro Antimicrobial Efficacy of Comparative Halogenated Quinolinols
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Clioquinol and Cloxyquin against various microorganisms. These values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism and are a standard measure of in vitro antimicrobial activity.
Table 1: In Vitro Antibacterial Activity of Clioquinol and Cloxyquin
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Cloxyquin | Mycobacterium tuberculosis (9 standard strains) | 0.125 - 0.25 | [1] |
| Mycobacterium tuberculosis (150 clinical isolates) | 0.062 - 0.25 | [1] | |
| Listeria monocytogenes | ~1.0 (5.57 µM) | [2] | |
| Plesiomonas shigelloides | ~2.0 (11.14 µM) | [2] | |
| Clioquinol | Mycobacterium tuberculosis H37Ra | 6.25 | [1] |
Table 2: In Vitro Antifungal Activity of Clioquinol
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Clioquinol | Trichophyton rubrum | 0.25 | [3] |
| Nannizzia gypsea | 0.5 - 2 | [4] | |
| Microsporum canis | 0.5 - 2 | [4] | |
| Fusarium species | 0.5 - 2 | [4] | |
| Aspergillus fumigatus | 6 | [4] | |
| Candida species | 0.031 - 0.5 | [4] | |
| Phaeomoniella chlamydospora | 10 | [5] | |
| Phaeoacremonium aleophilum | 1 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and replication of studies for this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the in vitro antimicrobial susceptibility of a compound.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Culture Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[6][7]
- Microorganism: Prepare a standardized inoculum of the test bacteria or fungi equivalent to a 0.5 McFarland standard.[6]
- 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
2. Procedure:
- Serial Dilutions: Perform two-fold serial dilutions of the test compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.[8]
- Inoculation: Add the standardized microbial inoculum to each well.[7] Include a positive control (inoculum without compound) and a negative control (broth only).[6]
- Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.[7]
- MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) of the microorganism.[6]
Protocol 2: Agar Disk Diffusion for Antifungal Susceptibility Testing
This method provides a qualitative assessment of antifungal activity.
1. Preparation of Materials:
- Test Compound: Impregnate sterile paper disks with a known concentration of this compound.
- Agar Plates: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for fungi.[9]
- Microorganism: Prepare a standardized fungal inoculum and swab it evenly across the agar surface.
2. Procedure:
- Disk Application: Place the impregnated disks onto the inoculated agar surface.[10]
- Incubation: Incubate the plates at an appropriate temperature for the test fungus until growth is evident.
- Zone of Inhibition: Measure the diameter of the clear zone around the disk where fungal growth is inhibited. The size of the zone correlates with the susceptibility of the fungus to the compound.[10]
Mandatory Visualization
Signaling Pathway Diagrams
The primary mechanism of action for 8-hydroxyquinolines is believed to be their ability to chelate metal ions, thereby disrupting essential enzymatic functions within pathogens and cancer cells. Additionally, some studies suggest that these compounds can interfere with key signaling pathways involved in cell proliferation and survival.
Caption: Proposed mechanism of action for 8-hydroxyquinolines via metal ion chelation.
Caption: Potential interference of 8-hydroxyquinolines with the VEGFR-2 signaling pathway.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro antimicrobial efficacy testing.
References
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, 8-hydroxyquinoline and its derivatives have garnered significant attention due to their ability to chelate metal ions and induce apoptosis in cancer cells.[1] This guide provides a comparative overview of the cytotoxic properties of 7-Bromo-5-chloroquinolin-8-ol and its structurally related halogenated 8-hydroxyquinoline analogues, supported by experimental data from various studies.
Quantitative Cytotoxicity Data
The cytotoxic activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies greater cytotoxic potency. The following table summarizes the IC50 values for several halogenated 8-hydroxyquinoline derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | Raji (B-cell lymphoma) | ~2.5 | [2] |
| HeLa (Cervical carcinoma) | >30 | [3] | |
| PC3 (Prostatic adenocarcinoma) | >30 | [3] | |
| 5,7-Diiodo-8-hydroxyquinoline | Raji (B-cell lymphoma) | ~6 | [2] |
| 5,7-Dichloro-8-hydroxyquinoline | Raji (B-cell lymphoma) | ~3 | [2] |
| 8-Hydroxy-5-nitroquinoline | Raji (B-cell lymphoma) | 0.438 | [2] |
| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Myeloma (RPMI 8226) | 14 | [4] |
| 7-Morpholinomethyl-8-hydroxyquinoline | 60 cell lines (average) | -5.09 (log M) | [4] |
| 7-Diethylaminomethyl-8-hydroxyquinoline | 60 cell lines (average) | -5.35 (log M) | [4] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25±0.034 µg/mL | [5] |
| Multiple Lines | 12.5–25 µg/mL | [5] |
Note: Direct cytotoxic data for this compound was not available in the reviewed literature. The table presents data for structurally similar halogenated and other substituted 8-hydroxyquinolines to provide a comparative context.
Experimental Protocols
The evaluation of the cytotoxic effects of these quinoline derivatives predominantly relies on in vitro cell viability assays. A commonly employed method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Human cancer cell lines are cultivated in a suitable growth medium, such as DMEM, supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[6]
-
Cell Seeding: The cells are harvested and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. The plates are then incubated overnight to allow for cell adherence.[6]
-
Compound Treatment: The test compounds (8-hydroxyquinoline derivatives) are dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration, commonly 24 to 72 hours.
-
MTT Incubation: Following the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which mitochondrial reductases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of 8-hydroxyquinoline derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[1] This process can be triggered through multiple signaling pathways, frequently involving the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1] Some derivatives have also been shown to interfere with critical cellular signaling pathways like the PI3K-Akt-mTOR pathway.[1] The copper complexes of certain 8-hydroxyquinoline derivatives have been observed to induce a non-apoptotic form of cell death known as paraptosis, characterized by extensive vacuolization of the endoplasmic reticulum.[3][7][8]
Below is a generalized diagram illustrating a common apoptotic pathway induced by these compounds.
Caption: Generalized apoptotic pathway induced by 8-hydroxyquinoline derivatives.
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of these compounds.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity and does not require caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Binding Affinity of 8-Hydroxyquinoline Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Bromo-5-chloroquinolin-8-ol and related 8-hydroxyquinoline (8HQ) analogs. The primary mechanism of action for this class of compounds is their ability to chelate metal ions, which plays a crucial role in their therapeutic effects, ranging from antimicrobial to neuroprotective activities. Due to the limited availability of direct protein binding affinity data for this compound, this guide focuses on its well-documented antimicrobial efficacy and the metal-binding properties of structurally similar and functionally related 8HQ compounds, such as Clioquinol and PBT2.
Data Presentation: Comparative Efficacy of 8-Hydroxyquinoline Analogs
The following tables summarize the available quantitative data for this compound and its analogs, focusing on their antimicrobial activity and metal ion chelation, which is a key aspect of their interaction with biological targets.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of 8-Hydroxyquinoline Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Klebsiella pneumoniae | 0.80 - 1.00 | [1] |
| Salmonella typhi | 0.80 - 1.00 | [1] | |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | Candida spp. | 0.031–2 | [2] |
| Microsporum spp. | 0.031–2 | [2] | |
| Trichophyton spp. | 0.031–2 | [2] | |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [3] |
| 8-hydroxyquinoline-5-sulfonic acid derivatives | Candida spp. | 1–512 | [2] |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | [4] |
| Staphylococcus aureus | 2 | [4] | |
| Mycobacterium tuberculosis H37Rv | 10 | [4] |
Table 2: Metal Ion Binding Affinity of 8-Hydroxyquinoline Analogs
| Compound | Metal Ion | Binding Constant (log K) / Dissociation Constant (Kd) | Method | Reference |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | Cu²⁺, Zn²⁺ | Moderate affinity (chelator) | General literature | [5][6] |
| PBT2 (5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol) | Cu²⁺ | log Kᶜ = 6.4 ± 0.1 (for ternary complex with Aβ His6) | Not specified | [7][8] |
| Amyloid-β (Aβ) Peptide (for comparison) | Cu²⁺ | Apparent Kd = 10⁻¹¹ M | Fluorescence quenching, Circular dichroism | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antimicrobial activity of a compound.[3][10][11]
1. Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh the test compound (e.g., this compound).
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration.
2. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target microorganism.
-
Suspend the colonies in a sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Microdilution Plate Setup:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of a 2x working concentration of the test compound to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.
-
Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.
5. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity, indicating bacterial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol 2: Metal-Binding Affinity Determination by Fluorescence Quenching
This method is used to determine the binding affinity of a compound for a metal ion by measuring the quenching of intrinsic fluorescence of a target protein upon ligand binding.[12][13]
1. Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., a protein with intrinsic tryptophan fluorescence) in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.1).
-
Prepare a stock solution of the metal ion (e.g., CuCl₂) and the chelating agent (e.g., this compound) in the same buffer.
2. Fluorescence Measurements:
-
Use a fluorometer to measure the intrinsic fluorescence of the protein. For tryptophan, the excitation wavelength is typically around 280-295 nm, and the emission is measured between 300-400 nm.
-
Add the protein solution to a cuvette and record the baseline fluorescence spectrum.
3. Titration:
-
Add incremental amounts of the metal ion solution to the protein solution in the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence spectrum. A decrease in fluorescence intensity indicates quenching upon metal binding to the protein.
-
To determine the affinity of the chelator, perform a competitive binding experiment. Titrate the protein-metal complex with the chelating agent and measure the recovery of fluorescence as the chelator sequesters the metal from the protein.
4. Data Analysis:
-
Correct the fluorescence data for the inner filter effect if the titrant absorbs at the excitation or emission wavelengths.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding model (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the dissociation constant (Kd).
Mandatory Visualization
The following diagrams illustrate a key signaling pathway relevant to the therapeutic targets of 8-hydroxyquinolines and a typical experimental workflow.
Caption: Metal-induced aggregation of Amyloid-β and the inhibitory role of 8-hydroxyquinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition Metals Induce Quenching of Monomeric Near-Infrared Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Bromo-5-chloroquinolin-8-ol: A Step-by-Step Guide
For immediate release
This document provides essential safety and logistical information for the proper disposal of 7-Bromo-5-chloroquinolin-8-ol, a halogenated quinoline derivative. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a secure laboratory environment. Adherence to these guidelines is critical due to the potential hazards associated with halogenated organic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management.
Personal Protective Equipment (PPE): All handling of this compound and its waste must be conducted while wearing appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
Engineering Controls: All operations involving this compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. This compound should not be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, dedicated hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound". List all constituents if it is a mixed waste stream.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been verified. Halogenated waste should be kept separate from non-halogenated waste to facilitate proper disposal and potentially reduce costs.[1]
Step 2: On-site Storage
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.
-
Secondary Containment: It is best practice to store the primary waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Step 3: Professional Disposal
-
Contact a Licensed Waste Carrier: Arrange for the collection of the hazardous waste by a certified and licensed chemical waste disposal company.[2] These companies are equipped to handle and transport hazardous materials safely.
-
Documentation: Ensure all required hazardous waste manifests and documentation are completed accurately and retained in accordance with institutional and regulatory requirements.
-
Incineration: The primary disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[3] This process is necessary to neutralize the acidic gases (such as hydrogen bromide and hydrogen chloride) and other hazardous byproducts that are formed during combustion.[4] The co-incineration of brominated and chlorinated compounds can lead to the formation of halogenated dioxins and furans, necessitating specialized incineration facilities.[5][6]
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For a solid spill, carefully cover the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material and spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse such as acetone or ethanol, if appropriate for the surface), collecting all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and dispose of it following the procedures outlined above.
Summary of Hazard Information
The following table summarizes key hazard information for this compound.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
This data is based on available safety information for this compound.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Chemical Waste Collection & Disposal - Grundon [grundon.com]
- 3. echemi.com [echemi.com]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Bromo-5-chloro-8-hydroxyquinoline | 7640-33-7 | TCI AMERICA [tcichemicals.com]
Personal protective equipment for handling 7-Bromo-5-chloroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 7-Bromo-5-chloroquinolin-8-ol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to minimize exposure.[1] The compound is classified as toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of damaging fertility or the unborn child.[2] It is also very toxic to aquatic life with long-lasting effects.
Proper selection and use of Personal Protective Equipment (PPE) are crucial to mitigate risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][4] Always wear two pairs of chemotherapy-grade gloves.[3] Contaminated gloves should be removed and disposed of properly. |
| Eye and Face Protection | Safety goggles and face shield | Use of safety goggles is mandatory to protect from splashes.[4] A face shield should be used in conjunction with goggles for full protection.[4][5] |
| Respiratory Protection | Air-purifying respirator (APR) | An N95 or higher-rated respirator should be used to avoid inhalation of dust.[5] Work should be conducted in a certified chemical fume hood.[1][6] |
| Body Protection | Disposable gown or lab coat | A disposable, polyethylene-coated polypropylene gown is recommended.[3] Standard lab coats are not sufficient. |
| Foot Protection | Closed-toe shoes | Protective footwear is required to prevent exposure from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation : Before handling, ensure that a chemical fume hood is certified and operational.[6] All necessary PPE should be inspected and worn correctly. An emergency eyewash station and safety shower must be readily accessible.[6]
-
Weighing and Aliquoting : Conduct all weighing and transfer of the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.[1]
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
During Reaction : Keep all containers tightly closed when not in use.[6] Clearly label all vessels containing the compound.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate the work area within the fume hood.
-
Clothing : Immediately remove any clothing that becomes contaminated.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All solid waste, including contaminated gloves, wipes, and disposable gowns, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.
-
Final Disposal : All hazardous waste must be disposed of through an approved waste disposal plant.[6][7]
Experimental Workflow and Safety Procedures
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. hsa.ie [hsa.ie]
- 5. pppmag.com [pppmag.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
